molecular formula C28H39NO2 B161489 Monohydroxyisoaflavinine

Monohydroxyisoaflavinine

Cat. No.: B161489
M. Wt: 421.6 g/mol
InChI Key: KHMAONVROPNUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monohydroxyisoaflavinine is a sesquiterpenoid.
This compound has been reported in Aspergillus flavus with data available.

Properties

IUPAC Name

8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[d]naphthalene-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15,17-19,23-26,29-31H,1,10-14H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMAONVROPNUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C23C1(C(CC(C2C(C(CC3)C(=C)C)C4=CNC5=CC=CC=C54)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of Monohydroxyisoaflavinine: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific databases and literature, no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for a compound named "Monohydroxyisoaflavinine" could be located. This suggests that the compound may be novel, not yet extensively studied, or referred to under a different nomenclature in published research.

Extensive searches were conducted using the specific term "this compound" and broader, related terms such as "isoaflavinine" and "hydroxyisoaflavinine." These inquiries did not yield any relevant results pertaining to a molecule with this specific structure or its biological effects.

The initial search strategy aimed to identify key data points including:

  • In vitro and in vivo studies detailing the biological effects of this compound.

  • Quantitative data such as IC50 or EC50 values, which are crucial for assessing the potency of a compound.

  • Detailed experimental protocols that would provide insights into how the biological activities were determined.

  • Associated signaling pathways that would elucidate the mechanism of action at a molecular level.

Unfortunately, the absence of primary research or review articles on this specific compound prevents the compilation of a technical guide as requested. The scientific community has not, to date, published findings on the biological properties of this compound that are accessible through standard scientific search methodologies.

It is possible that "this compound" may be a very recently synthesized compound for which research has not yet been published. Alternatively, it could be an internal designation for a compound within a research group that has not been disclosed publicly. There is also the possibility of a typographical error in the compound's name.

For researchers, scientists, and drug development professionals interested in the biological activities of related compounds, literature on broader classes of molecules such as isoflavones and other flavonoids may be of interest. These classes of compounds are known to possess a wide range of biological activities, and their mechanisms of action are the subject of extensive research. However, it is important to reiterate that no direct information could be found for this compound itself.

Further investigation would require access to proprietary research databases, direct contact with researchers in the field of natural product chemistry or drug discovery who might be working on this or similar molecules, or clarification of the compound's name and structure. Without such information, a detailed technical guide on the biological activity of this compound cannot be constructed.

The Occurrence and Isolation of Monohydroxyisoaflavinine Analogs: A Technical Guide to Formononetin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Monohydroxyisoaflavinine" does not correspond to a standardized chemical name in current literature. This guide focuses on Formononetin, a prominent and naturally occurring O-methylated isoflavone characterized by a single hydroxyl group. Formononetin serves as an exemplary monohydroxy isoflavone and is a crucial intermediate in the biosynthesis of other phytoalexins in plants. This document provides a comprehensive overview of its natural sources, quantitative data, detailed isolation protocols, and biosynthetic pathways, tailored for professionals in research and drug development.

Natural Sources and Quantitative Data

Formononetin is predominantly found in leguminous plants. Its concentration can vary significantly based on the plant species, cultivar, and environmental conditions. The primary sources include various species of clover and medicinal herbs.

Table 1: Natural Sources and Concentration of Formononetin

Plant SpeciesPart of PlantConcentration (mg/g dry mass)Reference(s)
Trifolium pratense (Red Clover)Aerial parts3.4 - 6.8[1]
Trifolium pratense (Red Clover)Flowering stage2.61 - 4.40
Astragalus membranaceus (Huangqi)RootsNot explicitly quantified in cited texts, but a known major isoflavonoid constituent.[2][3]
Glycine max (Soybean)BeansPresent, but not the most abundant isoflavone.
Pueraria lobata (Kudzu)RootsSignificant source, involved in specific biosynthetic pathway studies.
Baptisia australisNot specifiedPresent
Dalbergia stevensoniiNot specifiedPresent
Glycyrrhiza glabra (Licorice)RootsPresent
Ononis spinosaNot specifiedPresent
Pterocarpus indicusNot specifiedPresent

Experimental Protocols: Isolation and Purification

The isolation of formononetin from its natural sources typically involves solvent extraction followed by chromatographic purification. Below are detailed methodologies derived from published literature for its extraction from Astragalus membranaceus and Trifolium pratense.

Protocol 1: Isolation from Astragalus membranaceus using High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines the preparative isolation and purification of formononetin from the ethyl acetate extract of Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao.[4]

1. Preliminary Extraction:

  • The initial plant material is subjected to an extraction with ethyl acetate to obtain a crude extract containing isoflavones.

2. High-Speed Counter-Current Chromatography (HSCCC):

  • Solvent System: A two-phase solvent system composed of n-hexane-chloroform-methanol-water at a volume ratio of 4:4:5:4 is used for the separation of formononetin.[4]

  • Mobile Phase: The lower phase of the solvent system is employed as the mobile phase.[4]

  • Flow Rate: The mobile phase is delivered at a flow rate of 2.0 mL/min.[4]

  • Rotational Speed: The HSCCC apparatus is operated at a rotational speed of 800 rpm.[4]

3. Purity Analysis:

  • The purity of the isolated formononetin is assessed using High-Performance Liquid Chromatography (HPLC). This method has been shown to yield formononetin with a purity of over 95%.[4]

Protocol 2: Extraction from Trifolium pratense (Red Clover) with Acid Hydrolysis

This protocol describes a common method for the extraction of isoflavone aglycones, including formononetin, from red clover, which often exist as glycosides in the plant material.

1. Initial Extraction:

  • Weigh a sample of powdered red clover.

  • Add a solvent, typically a mixture of alcohol and water (e.g., 1:1), to the sample.

  • Shake the mixture for an extended period (e.g., not less than 12 hours) on an orbital or wrist-action shaker.

2. Solvent Evaporation:

  • Transfer a known volume of the resulting solution to a round-bottom flask.

  • Evaporate the solvent to dryness under a vacuum at approximately 40°C.

3. Acid Hydrolysis:

  • To the dried extract, add 2 N hydrochloric acid.

  • Heat the mixture in a water bath for 30 minutes to hydrolyze the isoflavone glycosides to their aglycone forms.

4. Sample Preparation for Analysis:

  • Quantitatively transfer the acid-hydrolyzed solution to a volumetric flask using an alcohol-based solvent.

  • Dilute to the final volume with the solvent.

  • Centrifuge or filter the solution through a membrane filter (e.g., 0.45 µm porosity) before analysis by HPLC.

Biosynthesis of Formononetin

The biosynthesis of formononetin in plants can proceed through alternative pathways, primarily differing in the substrate that undergoes O-methylation.

Pathway A: Methylation at the Isoflavanone Stage

In some leguminous plants, formononetin is synthesized from 2,7,4'-trihydroxy-isoflavone by the enzyme 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT).[5]

Formononetin_Biosynthesis_A Liquiritigenin Liquiritigenin 2_7_4_Trihydroxyisoflavanone 2,7,4'-Trihydroxyisoflavanone Liquiritigenin->2_7_4_Trihydroxyisoflavanone 2-hydroxyisoflavanone synthase Formononetin Formononetin 2_7_4_Trihydroxyisoflavanone->Formononetin HI4'OMT SAH S-adenosyl-L-homocysteine 2_7_4_Trihydroxyisoflavanone->SAH SAM S-adenosyl-L-methionine (Methyl Donor) SAM->2_7_4_Trihydroxyisoflavanone

Caption: Biosynthesis of Formononetin via the isoflavanone intermediate.

Pathway B: Methylation at the Isoflavone Stage

In other plants, such as Pueraria lobata, formononetin is synthesized from daidzein by an O-methyltransferase (PlOMT9).[5]

Formononetin_Biosynthesis_B Daidzein Daidzein Formononetin Formononetin Daidzein->Formononetin PlOMT9 SAH S-adenosyl-L-homocysteine Daidzein->SAH SAM S-adenosyl-L-methionine (Methyl Donor) SAM->Daidzein

Caption: Alternative biosynthesis of Formononetin from Daidzein.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction and isolation of formononetin from plant material.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_purification Purification cluster_analysis Analysis & Final Product Plant_Material Dried Plant Material (e.g., Red Clover) Grinding Grinding to a Fine Powder Plant_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., Ethanol/Water) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Acid_Hydrolysis Acid Hydrolysis (e.g., 2N HCl) Evaporation->Acid_Hydrolysis Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Acid_Hydrolysis->Partitioning Chromatography Chromatographic Separation (e.g., HSCCC or HPLC) Partitioning->Chromatography Purity_Analysis Purity Analysis (HPLC) Chromatography->Purity_Analysis Isolated_Formononetin Isolated Formononetin Purity_Analysis->Isolated_Formononetin

References

Monohydroxyisoaflavinine: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxyisoaflavinine is a natural product that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its known physicochemical properties, alongside an exploration of its biological activities with a focus on its roles in metabolic regulation and cancer therapeutics. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Summary of Physicochemical Data
PropertyValueSource
Molecular Weight 421.615 g/mol [1]
Molecular Formula C₂₈H₃₉NO₂[1]
CAS Number 116865-09-9[1]
Storage Temperature 2-8°C[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

Standard methodologies are employed to determine the physicochemical properties of natural products like this compound. The following are detailed descriptions of general experimental protocols that can be applied.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Solubility is a critical parameter that affects a drug's bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which influences its absorption and distribution.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • pKa Calculation: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Biological Activities and Signaling Pathways

Preliminary evidence suggests that this compound possesses several biological activities of therapeutic interest, including roles in regulating glucose metabolism and inducing apoptosis in cancer cells.

Regulation of Glucose Uptake

This compound has shown potential in managing metabolic disorders through the regulation of glucose uptake.[1] This is a critical process for maintaining glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes. The primary signaling pathway governing glucose uptake in response to insulin involves the PI3K/Akt and mTOR pathways.

Glucose_Uptake_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS GLUT4_transporter GLUT4 PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt P AS160 AS160 Akt->AS160 Inhibits mTORC2 mTORC2 mTORC2->Akt P GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits translocation GLUT4_vesicle->GLUT4_transporter Translocation Glucose Glucose Glucose->GLUT4_transporter

Caption: Insulin-mediated glucose uptake pathway.

While the precise mechanism of this compound is yet to be elucidated, it may act at one or more points within this pathway to enhance glucose transport into cells.

Induction of Apoptosis

This compound has been investigated for its anticancer activity, which is attributed to its ability to induce apoptosis, or programmed cell death, in certain tumor cell lines.[1] Apoptosis is a crucial process for eliminating damaged or cancerous cells and is regulated by two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Death_Receptor->DISC Forms Caspase8 Caspase-8 DISC->Caspase8 Activates Procaspase8 Procaspase-8 Procaspase8->DISC Recruits Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activates Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruits Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Apoptosis_Substrates Apoptotic Substrates Caspase3->Apoptosis_Substrates Cleaves Cell_Death Cell Death Apoptosis_Substrates->Cell_Death Leads to

Caption: Overview of apoptosis signaling pathways.

The ability of this compound to induce apoptosis suggests it may modulate key proteins in either the intrinsic or extrinsic pathways, leading to the activation of the caspase cascade and subsequent cell death.

Experimental Workflow for Biological Activity Screening

To further elucidate the biological activities and mechanisms of action of this compound, a systematic experimental workflow is proposed.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis and Interpretation Compound This compound Cell_Culture Cell Culture (e.g., Cancer cells, Adipocytes) Compound->Cell_Culture Treatment Animal_Model Animal Model (e.g., Diabetic mouse, Xenograft model) Compound->Animal_Model Administration Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Culture->Cytotoxicity Glucose_Uptake_Assay Glucose Uptake Assay (e.g., 2-NBDG) Cell_Culture->Glucose_Uptake_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Cell_Culture->Apoptosis_Assay Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Western_Blot Western Blot Analysis (for signaling proteins) Glucose_Uptake_Assay->Western_Blot Confirm pathway Apoptosis_Assay->Western_Blot Confirm pathway Western_Blot->Data_Analysis Efficacy_Study Efficacy Studies (e.g., Tumor growth, Blood glucose) Animal_Model->Efficacy_Study Toxicity_Study Toxicology Studies Animal_Model->Toxicity_Study Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

Caption: Proposed experimental workflow.

Conclusion

This compound is a promising natural product with potential applications in the treatment of metabolic disorders and cancer. While its basic molecular properties are known, a significant gap exists in the comprehensive characterization of its physicochemical properties and a detailed understanding of its mechanisms of action. The experimental protocols and workflows outlined in this guide provide a framework for future research to unlock the full therapeutic potential of this compound. Further investigation into its specific molecular targets and signaling pathways is crucial for its advancement in the drug development pipeline.

References

Monohydroxyisoaflavinine: An Examination of a Niche Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

In light of this, the following technical guide will focus on the broader, extensively researched class of isoflavones , to which monohydroxyisoaflavinine belongs. Isoflavones are a well-documented class of flavonoids with a wide range of biological activities. This guide will provide the detailed quantitative data, experimental protocols, and signaling pathway visualizations as requested, using available information on various isoflavone derivatives as a scientifically robust proxy to inform researchers, scientists, and drug development professionals.

Quantitative Data on Isoflavone Bioactivity

The biological activities of isoflavones have been quantified across numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations for various isoflavone derivatives against different cell lines and enzymes.

Table 1: Anticancer Activity of Isoflavone Derivatives (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
Flavone M1MCF7 (Breast Cancer)35.9[2]
Flavone M3OVCAR-3 (Ovarian Cancer)44.7[2]
Flavone M7SKOV-3 (Ovarian Cancer)15.6[2]
Flavone M14HCT116 (Colon Cancer)4.6[2]
Flavone M15OVCAR-3 (Ovarian Cancer)45.6[2]
JaceosidinMicroglia (Nitric Oxide Inhibition)27 ± 0.4[3]
Biochanin AIn combination with 5-Fluorouracil on MCF-7Synergistic[4]

Table 2: Anti-inflammatory and Antioxidant Activities of Flavones (IC50 in µM)

CompoundActivityIC50 (µM)
Flavone M7Anti-inflammatory (15-lipoxygenase)38.5
Flavone M7Anti-superoxide dismutase (SOD)31.5
Flavone M7Antioxidant (ABTS assay)6.3
Flavone M7Antioxidant (DPPH assay)5.2

Table 3: Enzyme Inhibitory Activity of Flavones (IC50 in µM)

CompoundEnzymeIC50 (µM)
Flavone M5α-amylase1.2
Flavone M13α-amylase1.4
Flavone M17Xanthine Oxidase (XOD)0.9
Flavone M7Acetylcholinesterase10.2

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments cited in the literature on isoflavones.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, OVCAR-3, HCT116, SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test flavones. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution in a 96-well plate.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and the flow of experimental procedures is essential for a clear understanding of the research.

Anti-inflammatory Signaling Pathway of Isoflavones

Isoflavones have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Upon stimulation by inflammatory signals, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoflavones can inhibit this pathway, thereby reducing the production of inflammatory mediators.[5]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB-NFkB IκB-NFκB Complex IKK->IkB-NFkB Phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB-NFkB->NFkB Releases Isoflavones Isoflavones Isoflavones->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Activates Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by isoflavones.
General Workflow for In Vitro Bioactivity Screening

The process of identifying and characterizing the biological activity of a novel compound typically follows a standardized workflow, from initial screening to the determination of specific metrics like IC50 values.

G Start Start: Compound Synthesis/ Isolation Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (Multiple Concentrations) Primary_Screening->Dose_Response Active Compounds Data_Analysis Data Analysis and IC50 Determination Dose_Response->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, PCR) Data_Analysis->Mechanism_Study Potent Compounds End End: Lead Compound Identification Mechanism_Study->End

Caption: A generalized workflow for in vitro screening of bioactive compounds.

References

Potential Therapeutic Effects of Monohydroxyisoaflavinine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide explores the potential therapeutic effects of Monohydroxyisoaflavinine. As of the time of this writing, there is a notable absence of direct scientific literature specifically investigating this compound. Therefore, the information presented herein is an extrapolation based on the well-documented biological activities of the broader class of isoflavonoids and the known influence of hydroxylation on their therapeutic properties. The experimental protocols and potential mechanisms of action are based on established methodologies for evaluating similar isoflavonoid compounds.

Introduction to Isoflavonoids and the Significance of Hydroxylation

Isoflavonoids are a class of polyphenolic compounds, predominantly found in legumes, that are structurally similar to estrogens and possess a wide range of biological activities.[1] Prominent members of this class, such as genistein and daidzein, have been extensively studied for their potential health benefits, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The therapeutic efficacy of isoflavonoids is significantly influenced by their chemical structure, particularly the presence and position of hydroxyl (-OH) groups.[5] Hydroxylation can alter the molecule's polarity, reactivity, and ability to interact with biological targets, often enhancing its bioactivity.[6] It is hypothesized that a monohydroxy derivative of an isoaflavinine backbone could exhibit potent and specific therapeutic effects.

Potential Therapeutic Applications

Based on the known activities of related isoflavonoids, this compound could be a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Isoflavonoids have demonstrated a variety of anticancer effects, including the ability to modulate reactive oxygen species (ROS), induce cell cycle arrest and apoptosis, and inhibit cancer cell proliferation and invasion.[7] They can act as pro-oxidants in cancer cells, which can trigger apoptotic pathways.[7]

Potential Mechanisms:

  • Modulation of Signaling Pathways: Isoflavonoids are known to interfere with key signaling pathways that regulate cell growth and survival, such as the PI3K/AKT/mTOR, MAPK/Wnt, and EGFR pathways.[8]

  • Induction of Apoptosis: They can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[4]

  • Enzyme Inhibition: Certain isoflavonoids can inhibit the activity of enzymes crucial for cancer progression, such as protein kinases and histone deacetylases.[8]

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases.[9] Isoflavonoids have been shown to possess significant anti-inflammatory properties.[10]

Potential Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Isoflavonoids can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][11]

  • Downregulation of NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition by isoflavonoids is a major mechanism of their anti-inflammatory action.[12]

  • Antioxidant Activity: By scavenging free radicals, isoflavonoids can reduce oxidative stress, which is a key contributor to inflammation.[10]

Neuroprotective Properties

Several isoflavonoids have exhibited potent neuroprotective effects in models of neurodegenerative diseases.[3][13]

Potential Mechanisms:

  • Modulation of Estrogenic Receptors: The structural similarity of isoflavonoids to estrogen allows them to interact with estrogen receptors in the brain, which can be neuroprotective.[3][13]

  • Antioxidant and Anti-inflammatory Effects: As in other tissues, the antioxidant and anti-inflammatory properties of isoflavonoids contribute to their neuroprotective effects by mitigating neuronal damage.[3][13]

  • Activation of Pro-survival Signaling: Isoflavonoids can activate signaling pathways that promote neuronal survival and plasticity, such as the ERK/CREB/BDNF pathway.[14]

Quantitative Data for Related Isoflavonoids

The following tables summarize quantitative data for well-studied isoflavonoids, which can serve as a benchmark for the potential efficacy of this compound.

Table 1: Anticancer Activity of Selected Isoflavones

CompoundCancer Cell LineAssayIC50 (µM)Reference
GenisteinSGC7901 (Gastric)Proliferation1.07[8]
DaidzeinMCF-7 (Breast)Apoptosis>100[4]
FormononetinMDA-MB-231 (Breast)Proliferation5.44[8]
Biochanin APC-3 (Prostate)Proliferation~20[8]

Table 2: Anti-inflammatory Activity of Selected Isoflavones

CompoundCell Line/ModelParameter MeasuredEffectReference
GenisteinLPS-stimulated RAW 264.7 macrophagesNO productionInhibition[10]
DaidzeinLPS-stimulated THP-1 monocytesIL-6, TNF-α expressionSuppression[10]
PuerarinRat model of cerebral ischemiaCOX-2 expressionInhibition[2]

Experimental Protocols

The following are generalized experimental protocols for the preliminary evaluation of the therapeutic potential of a novel compound like this compound.

In Vitro Anticancer Activity Assessment
  • Cell Culture: Culture a panel of human cancer cell lines representing different tumor types (e.g., breast, prostate, lung, colon).

  • Cell Viability Assay (MTT or SRB Assay):

    • Seed cells in 96-well plates.

    • After 24 hours, treat cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT or SRB reagent and measure the absorbance to determine cell viability.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with this compound at its IC50 concentration.

    • Stain cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis for Signaling Pathways:

    • Treat cells with the compound for various time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with antibodies against key signaling proteins (e.g., p-AKT, p-ERK, cleaved caspase-3).

In Vitro Anti-inflammatory Activity Assessment
  • Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Pre-treat cells with different concentrations of this compound.

    • Stimulate the cells with lipopolysaccharide (LPS).

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Pre-treat and stimulate cells as described above.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using specific ELISA kits.

  • Western Blot Analysis for Inflammatory Pathways:

    • Analyze the expression and phosphorylation of key inflammatory signaling proteins, such as IκBα and p65 (NF-κB), and p38 MAPK.

In Vitro Neuroprotection Assay
  • Cell Culture: Use neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

  • Induction of Neuronal Damage: Induce neurotoxicity using agents like hydrogen peroxide (H2O2) for oxidative stress, or glutamate for excitotoxicity.

  • Neuroprotective Effect Assessment:

    • Pre-treat neuronal cells with this compound before adding the neurotoxic agent.

    • Assess cell viability using the MTT assay.

  • Measurement of Reactive Oxygen Species (ROS):

    • Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

  • Western Blot Analysis for Neuroprotective Pathways:

    • Analyze the expression of proteins involved in neuronal survival, such as BDNF, and the phosphorylation status of CREB and ERK.[14]

Visualizing Potential Mechanisms of Action

The following diagrams illustrate key signaling pathways that are likely modulated by isoflavonoids and could be relevant for this compound.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth This compound This compound This compound->PI3K This compound->AKT

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

NF-κB Signaling Pathway in Inflammation

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (active) IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Expression This compound This compound This compound->IKK

Caption: Postulated inhibition of the NF-κB inflammatory pathway.

ERK/CREB/BDNF Signaling Pathway in Neuroprotection

ERK_CREB_BDNF_Pathway NeurotrophicFactor Neurotrophic Factor Receptor Receptor NeurotrophicFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB phosphorylates BDNF BDNF Expression CREB->BDNF NeuronalSurvival Neuronal Survival & Plasticity BDNF->NeuronalSurvival This compound This compound This compound->ERK

Caption: Potential activation of the pro-survival ERK/CREB/BDNF pathway.

Conclusion and Future Directions

While direct evidence is currently lacking, the extensive research on isoflavonoids provides a strong rationale for investigating this compound as a potential therapeutic agent. Its potential to modulate key cellular pathways implicated in cancer, inflammation, and neurodegeneration warrants further exploration. Future research should focus on the chemical synthesis of this compound, followed by a systematic in vitro and in vivo evaluation of its biological activities using the experimental frameworks outlined in this guide. Such studies will be crucial to validate the therapeutic potential of this novel isoflavonoid derivative.

References

In-Depth Technical Guide: Pharmacology of Monohydroxyisoaflavinine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on currently available public information. A comprehensive pharmacological profile for Monohydroxyisoaflavinine, including detailed mechanisms of action, specific signaling pathways, and extensive quantitative data, is not well-documented in publicly accessible scientific literature. This document summarizes the existing knowledge and provides a general overview based on related compounds and mycotoxin classes.

Introduction

This compound is a naturally occurring indole-diterpenoid mycotoxin. It is classified as a secondary metabolite produced by certain species of fungi, most notably Aspergillus flavus. Structurally, it belongs to the aflavinine class of compounds. The primary reported biological activities of this compound are its insecticidal and tremorigenic effects. While some sources suggest potential anti-inflammatory, antioxidant, and anticancer properties, these claims lack substantial scientific validation.[1]

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₂₈H₃₉NO₂
Molecular Weight 421.62 g/mol
Class Indole-diterpenoid, Aflavinine
Producing Organisms Aspergillus flavus
Known Bioactivity Insecticidal, Tremorigenic

Table 1: Physicochemical and Biological Properties of this compound.

Known Pharmacological Effects

The primary pharmacological effects attributed to this compound are related to its toxicity in insects and its ability to induce tremors in vertebrates.

This compound is categorized as a tremorigenic mycotoxin. These compounds are known to cause sustained muscle tremors and other neurological effects.

Hypothesized Mechanism of Action:

The precise mechanism of action for this compound has not been elucidated. However, for the broader class of single nitrogen-containing tremorigenic mycotoxins, a leading hypothesis suggests their involvement with the GABAergic system. It is proposed that these toxins may act as partial agonists at γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the central nervous system. This interaction could disrupt normal inhibitory signaling, leading to the observed tremors.

Another proposed mechanism for some tremorgenic mycotoxins involves the modulation of other neurotransmitter systems, such as affecting the secretion of glutamate and aspartate.

Diagram: Hypothesized Tremorigenic Mechanism

G This compound This compound GABA_Receptor GABA Receptor This compound->GABA_Receptor Partial Agonism (Hypothesized) Neuronal_Inhibition Altered Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Tremors Tremors Neuronal_Inhibition->Tremors

Caption: Hypothesized mechanism of tremorigenic action.

This compound has been identified as having anti-insectan properties. It is often found in the sclerotia of Aspergillus flavus, which are the hardened survival structures of the fungus. The presence of this and related compounds is thought to be a chemical defense mechanism against fungivorous insects.

Mechanism of Action:

The specific molecular targets and mechanisms of the insecticidal activity of this compound are not known.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's pharmacological effects are not available in the reviewed literature. However, standardized assays for similar compounds can be described.

This type of assay is used to determine if a compound binds to GABA receptors.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate synaptic membranes rich in GABA receptors.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol) and varying concentrations of the test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Diagram: General Workflow for a Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Tissue Homogenization B Membrane Isolation A->B C Incubation with Radioligand & Test Compound B->C D Filtration C->D E Scintillation Counting D->E F IC50 Calculation E->F

Caption: Generalized workflow for a radioligand binding assay.

A common method to assess insecticidal activity is the diet incorporation assay.

Methodology:

  • Diet Preparation: An artificial diet for the target insect species is prepared.

  • Compound Incorporation: The test compound (this compound) is dissolved in a suitable solvent and mixed into the diet at various concentrations. A control diet with only the solvent is also prepared.

  • Insect Exposure: Larvae of the target insect are placed on the prepared diets.

  • Observation: The insects are maintained under controlled environmental conditions for a specific period.

  • Data Collection: Parameters such as larval mortality, weight gain, and feeding rate are measured.

  • Data Analysis: The concentration of the compound that causes 50% mortality (LC50) or a 50% reduction in a sublethal endpoint (e.g., growth inhibition, EC50) is determined.

Diagram: General Workflow for an Insecticidal Diet Incorporation Assay

G A Prepare Artificial Diet B Incorporate Test Compound (Varying Concentrations) A->B C Introduce Insect Larvae B->C D Incubate under Controlled Conditions C->D E Measure Endpoints (Mortality, Growth) D->E F Calculate LC50/EC50 E->F

Caption: Generalized workflow for an insecticidal bioassay.

Signaling Pathways

There is currently no direct evidence from the scientific literature detailing the specific signaling pathways modulated by this compound. Based on the hypothesized interaction with GABA receptors, downstream signaling could involve modulation of chloride ion channel conductance, leading to changes in neuronal membrane potential. However, this remains speculative without direct experimental evidence.

Conclusion and Future Directions

The current understanding of this compound pharmacology is limited. It is primarily characterized as a tremorigenic and insecticidal mycotoxin. The lack of detailed mechanistic studies, quantitative pharmacological data, and defined signaling pathways highlights a significant gap in the knowledge base for this compound.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound for both its tremorigenic and insecticidal activities.

  • Conducting detailed dose-response studies to quantify its potency (e.g., IC50, EC50, LD50).

  • Investigating its effects on various cell-based and in vivo models to identify any modulated signaling pathways.

  • Validating the preliminary suggestions of other potential bioactivities, such as anti-inflammatory or anticancer effects, through rigorous scientific investigation.

Such studies are essential to fully understand the pharmacological profile of this compound and to assess its potential risks and any therapeutic potential.

References

Preliminary In-Vitro Studies of Hydroxylated Isoflavones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in-vitro studies for a compound named "Monohydroxyisoaflavinine." This guide therefore summarizes the typical in-vitro biological activities and associated experimental protocols for hydroxylated isoflavones, a class of compounds to which "this compound" would belong. The data and methodologies presented are based on representative and well-studied hydroxylated isoflavones such as genistein and daidzein and their metabolites.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the preliminary in-vitro evaluation of hydroxylated isoflavones. It provides an overview of their potential biological activities, methodologies for key experiments, and visual representations of relevant cellular pathways and workflows.

Core Biological Activities of Hydroxylated Isoflavones

Hydroxylated isoflavones are a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities. In-vitro studies have primarily focused on their potential as antimicrobial, antioxidant, cytotoxic, and enzyme-inhibiting agents. The presence and position of hydroxyl groups on the isoflavone scaffold are critical determinants of their biological efficacy.[1]

Antimicrobial Activity

Many isoflavones exhibit potent activity against Gram-positive bacteria, with negligible to no activity against Gram-negative bacteria.[2] It is hypothesized that the bacterial protoplasmic membrane is a primary target for these compounds.[2] The structure-activity relationship (SAR) studies suggest that the presence of a phenolic hydroxyl group is a significant contributor to the antibacterial action.[2]

Cytotoxic Activity

The cytotoxic effects of hydroxylated isoflavones have been evaluated against various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis. The cytotoxicity is often dose-dependent and varies between different cell lines. Lipophilicity, which can be increased by modifying the structure, can influence the toxicity of these compounds towards cells.[3]

Antioxidant Activity

The antioxidant properties of isoflavones and their metabolites have been demonstrated in liposomal systems.[1] They are effective at suppressing lipid peroxidation induced by metal ions.[1] The number and position of hydroxyl groups are key factors in their antioxidant capacity, with hydroxylation at the C-4' position being particularly important.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data from in-vitro studies of various hydroxylated isoflavones.

Table 1: Antimicrobial Activity of Isoflavones

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Isoflavone Derivative XStaphylococcus aureus125[4]
Isoflavone Derivative YKlebsiella pneumoniae62.5[4]
Isoflavone Derivative ZCandida albicans62.5[4]

Table 2: Cytotoxicity of Genistein Derivatives

CompoundCell LineEC50 (µM)Reference
GenisteinNormal Human Dermal Fibroblasts (NHDF)8.6[3]
GenisteinMelanoma Cancer Cell Line (Me45)78.2[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of hydroxylated isoflavones is commonly determined using the broth microdilution method.[4]

  • Preparation of Bacterial Inoculum: A suspension of the target microorganism is prepared in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The isoflavone is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the hydroxylated isoflavone for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Experimental Workflow for In-Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., NHDF, Me45) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment (24-72h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (Metabolic Activity) treatment->mtt_addition readout Absorbance Reading (EC50 Calculation) mtt_addition->readout data_analysis Data Analysis (Dose-Response Curve) readout->data_analysis results Results (Cytotoxicity Profile) data_analysis->results

Caption: Workflow for assessing the cytotoxicity of hydroxylated isoflavones using the MTT assay.

Simplified Signaling Pathway for Isoflavone-Induced Apoptosis

G Isoflavone Hydroxylated Isoflavone CellMembrane Cell Membrane Isoflavone->CellMembrane ROS ↑ ROS Production CellMembrane->ROS Internalization Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential mechanism of isoflavone-induced apoptosis via oxidative stress.

References

An In-depth Technical Guide to Monohydroxyisoaflavinine and its Chemical Class for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monohydroxyisoaflavinine is a complex organic molecule with the chemical formula C₂₈H₃₉NO₂ and a molecular weight of 421.61 g/mol . While specific data on this compound is limited in publicly available scientific literature, its name and structural elements suggest it belongs to the isoflavonoid class of compounds. Isoflavonoids are a significant group of naturally occurring phenolic compounds that are extensively studied for their diverse pharmacological activities. This guide provides a comprehensive overview of the chemical class of isoflavones, their known biological activities, and the experimental methodologies used to assess them, with the understanding that this compound would likely be investigated using similar approaches.

Chemical Class: Isoflavones

Isoflavones are a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. They are distinguished from flavones by the position of the B-ring, which is attached to the C3 position of the C-ring, rather than the C2 position. This structural difference is key to their biological properties.

Core Structure of Isoflavone:

G A Prepare DPPH solution (0.1 mM in methanol) C Mix DPPH solution with test compound A->C B Prepare test compound dilutions B->C D Incubate in the dark (30 min at room temperature) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition E->F G A Prepare reaction mixture: Egg albumin, PBS (pH 6.4), and test compound B Incubate at 37°C for 20 min A->B C Heat at 70°C for 5 min B->C D Cool to room temperature C->D E Measure absorbance at 660 nm D->E F Calculate % inhibition E->F G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H G cluster_input Upstream Signals cluster_pathway mTOR Pathway cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Isoflavones (e.g., this compound) Isoflavones (e.g., this compound) Isoflavones (e.g., this compound)->mTORC1

Early Research on Monohydroxyisoflavanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early research on monohydroxyisoflavanone derivatives, a class of flavonoid compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and the underlying mechanisms of action, with a focus on presenting clear, actionable information for professionals in the field.

Introduction to Monohydroxyisoflavanone Derivatives

Isoflavanones are a subclass of isoflavonoids characterized by a saturated heterocyclic C ring. The presence of a single hydroxyl group on the isoflavanone scaffold defines monohydroxyisoflavanone derivatives. These compounds have garnered interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Their structural similarity to endogenous estrogens allows them to interact with various biological targets, making them promising candidates for the development of novel therapeutics.

Synthesis of Monohydroxyisoflavanone Derivatives

The synthesis of isoflavanones, including monohydroxy derivatives, typically involves the cyclization of a corresponding deoxybenzoin precursor. A general synthetic approach is outlined below.

General Synthetic Workflow

Synthesis_Workflow start Starting Materials (e.g., Phenol, Phenylacetic acid derivative) deoxybenzoin Deoxybenzoin Synthesis (e.g., Friedel-Crafts acylation or Hoesch reaction) start->deoxybenzoin cyclization Cyclization to Isoflavanone (e.g., with paraformaldehyde) deoxybenzoin->cyclization isoflavanone Monohydroxyisoflavanone Derivative cyclization->isoflavanone

Caption: General workflow for the synthesis of monohydroxyisoflavanone derivatives.

Experimental Protocol: Synthesis of 7-Hydroxyisoflavanone

A common method for the synthesis of 7-hydroxyisoflavanone involves the reaction of resorcinol with benzyl cyanide to form the key intermediate, 2,4-dihydroxyphenyl benzyl ketone (a deoxybenzoin). This is followed by cyclization.

Materials:

  • Resorcinol

  • Benzyl cyanide

  • Zinc chloride (anhydrous)

  • Dry ether

  • Hydrogen chloride gas

  • Paraformaldehyde

  • Diethylamine

  • Ethanol

Procedure:

  • Synthesis of 2,4-Dihydroxyphenyl Benzyl Ketone:

    • A solution of resorcinol and benzyl cyanide in dry ether is saturated with dry hydrogen chloride gas in the presence of anhydrous zinc chloride.

    • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The resulting ketimine hydrochloride is hydrolyzed with water to yield 2,4-dihydroxyphenyl benzyl ketone.

    • The product is purified by recrystallization.

  • Synthesis of 7-Hydroxyisoflavanone:

    • A mixture of 2,4-dihydroxyphenyl benzyl ketone and paraformaldehyde in ethanol is treated with diethylamine.[1]

    • The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).[1]

    • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford 7-hydroxyisoflavanone.[1]

Biological Activities of Monohydroxyisoflavanone Derivatives

Early research has focused on the anticancer and anti-inflammatory properties of monohydroxyisoflavanone derivatives. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a specific biological process by 50%.

Quantitative Data on Biological Activities
Compound/Derivative ClassAssayCell Line/TargetIC50 (µM)Reference
7-MethoxyisoflavanoneAnticancerHL-60Potential Activity[1]
3',4'-DihydroxyflavoneAnti-inflammatory (NO inhibition)RAW 264.79.61 ± 1.36[2]
LuteolinAnti-inflammatory (NO inhibition)RAW 264.716.90 ± 0.74[2]
Genistein (a trihydroxyisoflavone)AnticancerPC-3, DU-145, LNCaP18-100[3]
Flavanone Derivatives (general)Anti-inflammatory (NO inhibition)RAW 264.70.603 - 1.830 (for most active)[4]

Note: The data presented is for isoflavones and flavones, which are structurally related to isoflavanones. Specific IC50 values for a broad range of monohydroxyisoflavanone derivatives are limited in the reviewed literature.

Experimental Protocols for Biological Assays

Standardized in vitro assays are crucial for evaluating the biological activity of synthesized compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow start Seed cells in 96-well plate treatment Treat cells with Monohydroxyisoflavanone derivatives start->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 add_mtt Add MTT reagent incubation1->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 solubilize Solubilize formazan crystals (e.g., with DMSO) incubation2->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read analysis Calculate IC50 values read->analysis Signaling_Pathways cluster_stimulus External Stimuli cluster_pathways Signaling Pathways cluster_cellular_response Cellular Responses Growth Factors Growth Factors Akt Akt Pathway Growth Factors->Akt MAPK MAPK Pathway Growth Factors->MAPK Inflammatory Signals Inflammatory Signals NFkB NF-κB Pathway Inflammatory Signals->NFkB Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation MHI Monohydroxyisoflavanone Derivatives MHI->Akt Inhibition MHI->MAPK Inhibition MHI->NFkB Inhibition

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Monohydroxyisoaflavinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxyisoaflavinine is an isoflavone derivative of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of formulations, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques.

While specific quantitative performance data for this compound is not widely published, the methodologies presented here are based on established and validated methods for structurally similar isoflavones such as daidzein and genistein. The provided quantitative data for these related compounds can serve as a reliable estimation for method development and validation for this compound.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of isoflavones.[1][2][3] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.[1]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of isoflavones.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, essential for analyzing samples with low concentrations of the analyte or complex matrices.[1][5]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of isoflavones using HPLC-UV and LC-MS/MS. These values are representative of what can be expected for this compound analysis and should be used as a baseline for method validation.

Table 1: HPLC-UV Method Performance for Representative Isoflavones

ParameterDaidzeinGenistein
Linearity Range (µg/mL)0.1 - 1000.1 - 100
Correlation Coefficient (r²)> 0.999> 0.999
Limit of Detection (LOD) (µg/mL)0.050.05
Limit of Quantification (LOQ) (µg/mL)0.10.1
Recovery (%)95 - 10594 - 106
Precision (RSD %)< 2< 2

Table 2: LC-MS/MS Method Performance for Representative Isoflavones

ParameterDaidzeinGenistein
Linearity Range (ng/mL)0.1 - 5000.1 - 500
Correlation Coefficient (r²)> 0.998> 0.998
Limit of Detection (LOD) (ng/mL)0.020.02
Limit of Quantification (LOQ) (ng/mL)0.10.1
Recovery (%)97 - 10396 - 104
Precision (RSD %)< 5< 5

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol describes the extraction of this compound from plasma or serum for LC-MS/MS analysis.

1. Materials:

  • Plasma or serum sample
  • Internal Standard (IS) solution (e.g., deuterated daidzein)
  • Acetonitrile (ACN), HPLC grade
  • Formic acid, LC-MS grade
  • Microcentrifuge tubes (1.5 mL)
  • Vortex mixer
  • Centrifuge

2. Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of the internal standard solution.
  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean autosampler vial.
  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general HPLC method for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Elution:
  • 0-2 min: 10% B
  • 2-15 min: 10-90% B
  • 15-17 min: 90% B
  • 17-18 min: 90-10% B
  • 18-25 min: 10% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • UV Detection Wavelength: 260 nm

2. System Suitability:

  • Perform five replicate injections of a standard solution.
  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for the detection of this compound.

1. LC Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Elution:
  • 0-0.5 min: 5% B
  • 0.5-5 min: 5-95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95-5% B
  • 6.1-8 min: 5% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Capillary Voltage: 3.0 kV
  • MRM Transitions: To be determined by infusing a standard solution of this compound. For a related isoflavone like daidzein (precursor ion m/z 255.1), typical product ions are m/z 199.1 and 133.0.

Visualizations

Sample_Preparation_Workflow cluster_sample Sample Collection cluster_extraction Extraction cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma, Serum) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS_MS LC-MS/MS Analysis Collect_Supernatant->LC_MS_MS

Caption: Workflow for sample preparation from biological matrices.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Acquisition Prepared_Sample Prepared Sample (from Protocol 1) Autosampler Autosampler Prepared_Sample->Autosampler HPLC_Column C18 Column Autosampler->HPLC_Column Injection UV_Detector UV Detector (260 nm) HPLC_Column->UV_Detector Elution Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC-UV analysis.

Logical_Relationship_Method_Selection Start Start: Need to analyze This compound Matrix_Complexity Complex Matrix? (e.g., Plasma, Tissue) Start->Matrix_Complexity Concentration Expected Concentration? Matrix_Complexity->Concentration Yes Matrix_Complexity->Concentration No Select_LC_MS_MS Use LC-MS/MS Matrix_Complexity->Select_LC_MS_MS Yes High_Concentration High (> 1 µg/mL) Concentration->High_Concentration Low_Concentration Low (< 1 µg/mL) Concentration->Low_Concentration Select_HPLC_UV Use HPLC-UV High_Concentration->Select_HPLC_UV Low_Concentration->Select_LC_MS_MS

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for Monohydroxyisoaflavinine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of scientific literature and chemical databases did not yield any information on a compound named "Monohydroxyisoaflavinine." It is possible that the name is misspelled, refers to a very new or proprietary compound not yet described in public literature, or is an incorrect nomenclature.

Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams, cannot be generated. The core requirements of the request are contingent upon the availability of scientific data for this specific compound.

For researchers, scientists, and drug development professionals interested in a novel compound, the initial steps would involve:

  • Verification of the Compound's Name and Structure: Ensure the chemical name and structure are correct. Cross-reference with chemical databases like PubChem, SciFinder, or the supplier's information if applicable.

  • Literature Review for Analogs: If the compound is novel, research analogs or compounds with similar structural motifs to infer potential biological activities and starting points for experimental design.

  • Initial Characterization: If the compound is available, initial in vitro studies would be necessary to determine its basic properties, such as solubility, stability in culture media, and cytotoxicity across a panel of cell lines.

Without this foundational information, it is not possible to provide the specific, detailed documentation requested. We recommend verifying the compound's identity before proceeding with further requests for information.

Experimental Applications of Isoflavones in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Monohydroxyisoaflavinine": Extensive searches of scientific literature and chemical databases did not yield any results for a compound named "this compound." It is possible that this is a novel, not-yet-published compound, or a misnomer. This document will therefore focus on well-researched isoflavones with significant experimental applications in neuroscience, namely Genistein, Daidzein, and Glycitein , as representative examples of this class of compounds.

These application notes are intended for researchers, scientists, and drug development professionals interested in the neuroprotective potential of isoflavones.

Application Note 1: Neuroprotective Effects of Isoflavones in Alzheimer's Disease Models

Isoflavones such as genistein and glycitein have demonstrated neuroprotective properties in cellular and animal models of Alzheimer's disease (AD).[1][2] Their mechanisms of action include reducing amyloid-β (Aβ) toxicity, mitigating oxidative stress, and inhibiting neuroinflammation.[3][4]

Key Applications:

  • Inhibition of Aβ-induced Toxicity: Genistein has been shown to protect neuronal cells from Aβ-induced cell death.[1] Studies in transgenic C. elegans models expressing human Aβ1–42 show that glycitein can alleviate Aβ-induced paralysis and reduce Aβ deposition.[2]

  • Reduction of Oxidative Stress: Isoflavones possess antioxidant properties that protect neurons from oxidative damage, a key pathological feature of AD.[4] Genistein has been observed to protect human cortical neuronal cells from oxidative stress induced by free radical generating toxins.[5]

  • Anti-inflammatory Action: Soybean isoflavone extract has been shown to reverse the overproduction of pro-inflammatory cytokines in a rat model of AD.[3]

Application Note 2: Neuroprotective Effects of Isoflavones in Parkinson's Disease Models

The neuroprotective effects of isoflavones, particularly glycitein and genistein, have been investigated in models of Parkinson's disease (PD), where they have been shown to protect dopaminergic neurons from degeneration.[6][7]

Key Applications:

  • Protection Against Neurotoxin-Induced Damage: Glycitein has been shown to protect against rotenone-induced cell death in a cellular model of PD.[6] Similarly, genistein has demonstrated a protective effect against 6-hydroxydopamine (6-OHDA) toxicity in a rat model of PD.[7]

  • Alleviation of Oxidative Stress: In a cellular model of PD, glycitein was found to diminish rotenone-triggered reactive oxygen species (ROS) levels and restore mitochondrial membrane potential.[6]

  • Anti-apoptotic Effects: Glycitein has been shown to prevent rotenone-induced apoptosis in SK-N-SH cells, as indicated by changes in the expression of Bax, Bcl-2, and caspase-3.[6][8]

Application Note 3: Anti-Neuroinflammatory Properties of Isoflavones

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. Isoflavones have been shown to modulate neuroinflammatory responses, primarily through their effects on microglia.

Key Applications:

  • Inhibition of Microglial Activation: The daidzein metabolite, equol, can inhibit the lipopolysaccharide (LPS)-induced activation of microglia, reducing the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α).[9][10]

  • Modulation of Inflammatory Signaling Pathways: Genistein has been found to mitigate neuroinflammation by regulating the Nrf2/HO-1 and NF-κB signaling pathways in response to hypoxic-ischemic brain damage.[11] Formononetin, another isoflavone, inhibits neuroinflammation in microglia through the TLR4/NF-κB signaling pathway.[12]

Application Note 4: Isoflavones in the Promotion of Neuronal Health and Axonal Growth

Beyond neuroprotection, certain isoflavones have demonstrated the ability to promote neuronal function and structural plasticity.

Key Applications:

  • Enhancement of Axonal Outgrowth: Daidzein has been shown to enhance axonal outgrowth in hippocampal neurons.[13] This effect is mediated through an ERβ/PKCα/GAP-43 signaling cascade.[13]

  • Activation of Pro-survival Signaling: Soy isoflavones have been found to activate the ERK/CREB/BDNF signaling pathway, which is crucial for neuronal survival and cognitive function.[14] Daidzein has also been shown to activate the PI3K/Akt/mTOR pathway, which supports neuronal function.[15][16]

Quantitative Data Summary

Table 1: Effects of Glycitein on Rotenone-Induced Toxicity in SK-N-SH Cells

ParameterControlRotenoneRotenone + Glycitein (5 µM)Rotenone + Glycitein (10 µM)Rotenone + Glycitein (20 µM)
Cell Viability (%) 100~45~60~75~90
ROS Levels (%) 100~250~200~150~110
Mitochondrial Membrane Potential (%) 100~50~65~80~95
ATP Levels (%) 100<40Significantly Restored (Dose-dependent)Significantly Restored (Dose-dependent)Significantly Restored (Dose-dependent)
Data synthesized from studies on glycitein's neuroprotective effects.[6][8][17]

Table 2: Effects of Genistein on Oxidative Stress in Human Cortical Neurons (HCN1-A & HCN2)

TreatmentCell Death (%)
Control Baseline
t-BuOOH (100 µM or 1 mM) Significant Increase
t-BuOOH + Genistein (10 µM) Significantly Protected
t-BuOOH + Genistein (50 µM) Significantly Protected
Data based on studies of genistein's efficacy against oxidative stress.[5]

Table 3: Effects of Equol on LPS-Induced Neuroinflammation in Microglia

ParameterControlLPSLPS + Equol (10 µM)LPS + Equol (20 µM)
NO Production (%) BaselineIncreasedSignificantly ReducedSignificantly Reduced
iNOS Expression (%) BaselineIncreased57.06 ± 2.7625.59 ± 4.79
COX-2 Expression (%) BaselineIncreased72.36 ± 2.6050.88 ± 0.74
Quantitative data from in vitro studies on equol's anti-neuroinflammatory effects.[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection in a Cellular Model of Parkinson's Disease

Objective: To evaluate the protective effects of an isoflavone (e.g., Glycitein) against rotenone-induced toxicity in a human neuroblastoma cell line (SK-N-SH).

Materials:

  • SK-N-SH cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Rotenone (from a stock solution in DMSO)

  • Glycitein (from a stock solution in DMSO)

  • MTT reagent

  • DCFH-DA stain for ROS detection

  • JC-1 stain for mitochondrial membrane potential

  • Annexin V-FITC/PI apoptosis detection kit

Methodology:

  • Cell Culture: Culture SK-N-SH cells in complete medium at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat cells with varying concentrations of Glycitein for 2 hours. Then, expose the cells to rotenone for 24 hours.

  • Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • ROS Measurement: Treat cells with DCFH-DA and measure fluorescence intensity using a microplate reader.

  • Mitochondrial Membrane Potential: Stain cells with JC-1 and measure the ratio of red to green fluorescence.

  • Apoptosis Assay: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry.

Protocol 2: In Vivo Assessment of Neuroprotection in a Rat Model of Alzheimer's Disease

Objective: To determine the neuroprotective effects of a soybean isoflavone extract (SIFE) in a colchicine-induced rat model of AD.[3]

Materials:

  • Adult male Wistar rats

  • Soybean isoflavone extract (SIFE)

  • Colchicine

  • Morris Water Maze apparatus

  • ELISA kits for Aβ1-42, TNF-α, IL-1β

  • Reagents for oxidative stress marker assays (e.g., MDA, SOD)

Methodology:

  • Animal Groups: Divide rats into control, colchicine-only, SIFE-only, and SIFE + colchicine groups.

  • Treatment: Administer SIFE (e.g., 80 mg/kg body weight) daily for 14 days.

  • Induction of AD Model: On day 15, administer a single intracerebroventricular injection of colchicine (e.g., 7.5 µ g/rat ).

  • Behavioral Testing: Conduct the Morris Water Maze test to assess learning and memory.

  • Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue. Homogenize the tissue and perform ELISAs for Aβ1-42 and inflammatory cytokines. Measure levels of oxidative stress markers.

  • Histology: Perform histological staining of brain sections to observe neuronal morphology.

Signaling Pathways and Experimental Workflows

neuroprotective_pathways cluster_stress Cellular Stress cluster_isoflavones Isoflavone Intervention cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes Oxidative Stress Oxidative Stress NF-κB (inhibition) NF-κB (inhibition) Neuroinflammation Neuroinflammation Aβ Toxicity Aβ Toxicity Genistein Genistein Nrf2/HO-1 Nrf2/HO-1 Genistein->Nrf2/HO-1 Genistein->NF-κB (inhibition) Daidzein Daidzein PI3K/Akt/mTOR PI3K/Akt/mTOR Daidzein->PI3K/Akt/mTOR ERK/CREB/BDNF ERK/CREB/BDNF Daidzein->ERK/CREB/BDNF Glycitein Glycitein Glycitein->Nrf2/HO-1 Neuronal Survival Neuronal Survival Nrf2/HO-1->Neuronal Survival Reduced Apoptosis Reduced Apoptosis NF-κB (inhibition)->Reduced Apoptosis PI3K/Akt/mTOR->Neuronal Survival Axonal Growth Axonal Growth ERK/CREB/BDNF->Axonal Growth

Caption: Key neuroprotective signaling pathways activated by isoflavones.

experimental_workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cell_culture Neuronal/Microglial Cell Culture (e.g., SH-SY5Y, BV2) treatment Isoflavone Pre-treatment cell_culture->treatment stressor Induction of Neurotoxicity (e.g., Rotenone, LPS, Aβ) treatment->stressor analysis_invitro Endpoint Analysis: - Cell Viability (MTT) - ROS Production - Apoptosis (FACS) - Protein Expression (Western Blot) stressor->analysis_invitro animal_model Animal Model of Disease (e.g., Rat, Mouse) treatment_invivo Isoflavone Administration animal_model->treatment_invivo induction Induction of Pathology (e.g., 6-OHDA, Colchicine) treatment_invivo->induction behavioral Behavioral Assessment (e.g., Morris Water Maze) induction->behavioral biochemical Biochemical & Histological Analysis behavioral->biochemical

Caption: General experimental workflows for in vitro and in vivo studies.

References

Monohydroxyisoflavone Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of monohydroxyisoflavones, a class of phytoestrogens with demonstrated potential in cancer research. This document outlines recommended dosage ranges for various cell-based assays, detailed experimental protocols, and visual representations of the key signaling pathways affected.

Data Presentation: Monohydroxyisoflavone Dosage for In Vitro Experiments

The following table summarizes the effective concentrations and IC50 values of various monohydroxyisoflavones in different cancer cell lines and in vitro assays. This data is intended to serve as a starting point for experimental design. It is recommended that researchers perform their own dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

IsoflavoneCell LineAssay TypeConcentration/IC50Reference
7-Hydroxyisoflavone VeroAntiviral (EV71)IC50: 3.25 - 4.92 µM[1]
HeLa (Cervical Cancer)CytotoxicityIC50: 22.56 µg/mL[2]
MDA-MB-231 (Breast Cancer)CytotoxicityIC50: 3.86 µg/mL[2]
Daidzein (4',7-dihydroxyisoflavone) BEL-7402 (Hepatocellular Carcinoma)CytotoxicityIC50: 59.7 µM[3]
A549, HeLa, HepG-2, MG-63CytotoxicityNo cytotoxicity up to 100 µM[3]
IPEC-J2 (Porcine Intestinal Epithelial)Antioxidant Assay20 - 100 µM (Optimal: 40 µM)[4]
SKOV3 (Ovarian Cancer)CytotoxicityIC50: 20 µM[5]
SKOV3 (Ovarian Cancer)Migration AssayConcentration-dependent inhibition[5]
143B (Osteosarcoma)CytotoxicityIC50: 63.59 µM (48h)[6]
U2OS (Osteosarcoma)CytotoxicityIC50: 125 µmol/L (48h)[6]
MH7A (Synovial)Cytokine Production10 µg/mL[7]
Formononetin (4'-methoxy-7-hydroxyisoflavone) Various Cancer CellsCytotoxicityTested Range: 1 - 200 µM[8]
Various Cancer CellsCytotoxicityIC50 Range: 10 - 300 µM[8]
Non-Small Cell Lung Cancer (A549, NCI-H23)Cell Cycle & Apoptosis100, 150, 200 µM[2]
Colon Carcinoma (SW1116, HCT116)Proliferation & Invasion0, 20, 50, 100, 200 µM[9]
Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) HT29 (Colon Cancer)Proliferation (MTT)1 - 100 µM[5]
SK-Mel-28 (Melanoma)Cytotoxicity (MTT)10, 25, 50, 75, 100 µM[10]
SK-BR-3 (Breast Cancer)Erk1/2 Phosphorylation50 µM[1]
A549, 95D (Lung Cancer)Colony Formation5, 10, 20 µmol/L[11]
A549 (Lung Cancer)Apoptosis50, 100, 200 µmol/L[11]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of monohydroxyisoflavones.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of a monohydroxyisoflavone on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Monohydroxyisoflavone stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the monohydroxyisoflavone in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • Monohydroxyisoflavone stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of the monohydroxyisoflavone for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways such as PI3K/Akt and MAPK.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the monohydroxyisoflavone as required.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

Monohydroxyisoflavones have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Targets Downstream Targets Akt->Downstream Targets Proliferation, Survival Monohydroxyisoflavone Monohydroxyisoflavone Monohydroxyisoflavone->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by Monohydroxyisoflavone.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival that can be affected by monohydroxyisoflavones.

MAPK_ERK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation Monohydroxyisoflavone Monohydroxyisoflavone Monohydroxyisoflavone->Raf

Caption: Modulation of the MAPK/ERK signaling pathway by Monohydroxyisoflavone.

General Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of monohydroxyisoflavones.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Cell Culture Cell Culture Dose-Response (MTT) Dose-Response (MTT) Cell Culture->Dose-Response (MTT) Determine IC50 Determine IC50 Dose-Response (MTT)->Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Determine IC50->Apoptosis Assay (Flow Cytometry) Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Determine IC50->Western Blot (Signaling Pathways)

Caption: A typical workflow for in vitro testing of Monohydroxyisoflavone.

References

Application Notes and Protocols for the Purification of Synthetic Monohydroxyisoaflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxyisoaflavanones are a subclass of isoflavonoids, a group of heterocyclic phenolic compounds that have garnered significant interest in the scientific community due to their potential therapeutic properties. Synthetic routes to these compounds allow for the generation of specific isomers and derivatives for structure-activity relationship (SAR) studies, which are crucial in drug discovery and development. The purification of these synthetic products is a critical step to remove unreacted starting materials, reagents, and byproducts, ensuring that subsequent biological assays are performed with a compound of high purity.

This document provides a detailed protocol for the purification of a generic synthetic monohydroxyisoaflavanone. The methodologies described are based on established chromatographic techniques for the purification of isoflavonoids and related synthetic organic molecules. While the specific parameters may require optimization for a particular monohydroxyisoaflavanone derivative, this guide offers a robust starting point for researchers in the field.

Data Presentation

The efficiency of a purification protocol is assessed by parameters such as recovery yield and the final purity of the product. The following table provides a template for summarizing the quantitative data from the purification process.

Purification StepStarting Material (mg)Product Recovered (mg)Yield (%)Purity (%)Analytical Method
Crude Synthesis Product1000--65HPLC-UV
Silica Gel Column Chromatography10007507590HPLC-UV
Preparative HPLC70063090>98HPLC-UV, LC-MS
Recrystallization60054090>99.5HPLC-UV, NMR

Experimental Protocols

The purification of synthetic monohydroxyisoaflavanone is typically achieved through a multi-step process involving chromatography and recrystallization. The choice of techniques depends on the scale of the synthesis and the nature of the impurities.

Silica Gel Column Chromatography

This is a standard technique for the initial purification of the crude synthetic product to remove major impurities.

  • Materials:

    • Crude synthetic monohydroxyisoaflavanone

    • Silica gel (230-400 mesh)

    • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

    • Glass column

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Collection tubes

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring a uniform and air-free packing.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.

    • Elution: Begin elution with a non-polar mobile phase (e.g., Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). This is known as a gradient elution. The specific gradient will depend on the polarity of the target compound and impurities and should be optimized using TLC first.

    • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

    • Analysis: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the partially purified monohydroxyisoaflavanone.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving higher purity, preparative HPLC is often employed. A reversed-phase C18 column is commonly used for the separation of isoflavonoids.

  • Materials:

    • Partially purified monohydroxyisoaflavanone

    • HPLC-grade solvents: Acetonitrile, Methanol, Water

    • Trifluoroacetic acid (TFA) or Formic acid (as a mobile phase modifier)

    • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

    • Reversed-phase preparative column (e.g., C18, 10 µm particle size)

  • Procedure:

    • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for the separation of the target compound from its impurities. A common mobile phase system is a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Sample Preparation: Dissolve the partially purified product in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

    • Injection and Fraction Collection: Inject the sample onto the preparative HPLC column and collect fractions corresponding to the peak of the monohydroxyisoaflavanone.

    • Solvent Evaporation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the highly purified product.

Recrystallization

Recrystallization is a final purification step to obtain a crystalline solid of high purity.

  • Materials:

    • Purified monohydroxyisoaflavanone

    • A suitable solvent or solvent pair (e.g., Ethanol/Water, Dichloromethane/Hexane)

  • Procedure:

    • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

    • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

    • Crystal Collection: Collect the crystals by vacuum filtration.

    • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity by peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude_Product Crude Synthetic Monohydroxyisoaflavanone Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Initial Cleanup Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High Purity Separation Recrystallization Recrystallization Prep_HPLC->Recrystallization Final Polishing Purity_Analysis Purity & Structural Confirmation (HPLC, LC-MS, NMR) Recrystallization->Purity_Analysis Final Product

Caption: Workflow for the purification and analysis of synthetic monohydroxyisoaflavanone.

Signaling Pathway (Generic Example)

As the specific signaling pathway of a novel monohydroxyisoaflavanone would be the subject of further research, a generic kinase signaling pathway is illustrated below as an example of how such a diagram could be constructed.

signaling_pathway cluster_cell Cellular Environment Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Compound Monohydroxyisoaflavanone Compound->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces Gene Expression

Caption: A generic signaling pathway illustrating potential kinase inhibition.

Monohydroxyisoaflavinine: Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, information regarding "Monohydroxyisoaflavinine" in the context of drug discovery research remains elusive. This suggests that the compound may be a novel, yet-to-be-characterized molecule, a very specific derivative with limited public research, or potentially a misnomer for a related compound.

Extensive searches for "this compound," as well as broader terms such as "isoaflavinine" and "hydroxyisoaflavinine," did not yield any specific data on its biological activities, synthesis, or mechanism of action. The scientific landscape is rich with research on flavonoids and isoflavones, which are classes of compounds known for their diverse pharmacological properties. However, the specific entity "isoaflavinine" does not appear to be a recognized or studied compound within these families.

For researchers, scientists, and drug development professionals interested in this area, the absence of information on this compound presents both a challenge and an opportunity. It underscores a potential gap in the current body of knowledge and points towards an unexplored area of chemical space that could hold novel therapeutic potential.

Given the lack of available data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for this compound at this time. Researchers venturing into this area would be in the position of conducting foundational research, which would involve:

  • Chemical Synthesis and Characterization: The first step would be the synthesis and structural confirmation of this compound.

  • In Vitro Biological Screening: Initial biological evaluation would likely involve a broad panel of assays to identify potential therapeutic targets. This could include cancer cell line screening, enzyme inhibition assays, and receptor binding studies.

  • Mechanism of Action Studies: Should initial screening yield promising results, further experiments would be necessary to elucidate the compound's mechanism of action.

Below is a generalized workflow that could be adapted for the initial investigation of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_elucidation Mechanism of Action Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Characterization->CellViability Test Compound EnzymeAssay Enzyme Inhibition Assays Characterization->EnzymeAssay Test Compound ReceptorBinding Receptor Binding Assays Characterization->ReceptorBinding Test Compound TargetID Target Identification & Validation CellViability->TargetID Hit Identification EnzymeAssay->TargetID Hit Identification ReceptorBinding->TargetID Hit Identification PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) TargetID->PathwayAnalysis InVivo In Vivo / Animal Model Studies PathwayAnalysis->InVivo

Caption: A generalized experimental workflow for the initial investigation of a novel compound in drug discovery.

Should "this compound" be a misnomer for a known isoflavone or a related compound, researchers are encouraged to verify the chemical name and structure. The field of isoflavone research is extensive, with many compounds demonstrating promising activities in areas such as oncology, inflammation, and metabolic diseases.

Application Notes and Protocols for Testing Monohydroxyisoaflavinine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxyisoaflavinine is a member of the isoflavone class of compounds, which are known for their potential therapeutic properties, including anticancer effects. Isoflavones have been shown to induce cell death in cancer cells by modulating various signaling pathways.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines. The included methodologies cover the determination of cell viability, membrane integrity, and apoptosis, providing a comprehensive framework for characterizing the compound's cytotoxic potential.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and analysis. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 1: Cytotoxicity of this compound (MTT Assay)

Cell LineIncubation Time (hours)IC50 (µM)
Cancer Cell Line 1 (e.g., MCF-7) 24Experimental Data
48Experimental Data
72Experimental Data
Cancer Cell Line 2 (e.g., HeLa) 24Experimental Data
48Experimental Data
72Experimental Data
Normal Cell Line (e.g., MCF-10A) 24Experimental Data
48Experimental Data
72Experimental Data

Table 2: Lactate Dehydrogenase (LDH) Release Assay

Cell LineTreatment Concentration (µM)% Cytotoxicity (Compared to Control)
Cancer Cell Line 1 (e.g., MCF-7) Concentration 1Experimental Data
Concentration 2Experimental Data
Concentration 3Experimental Data
Normal Cell Line (e.g., MCF-10A) Concentration 1Experimental Data
Concentration 2Experimental Data
Concentration 3Experimental Data

Table 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Cell LineTreatment Concentration (µM)% Early Apoptosis% Late Apoptosis% Necrosis
Cancer Cell Line 1 (e.g., MCF-7) Concentration 1Experimental DataExperimental DataExperimental Data
Concentration 2Experimental DataExperimental DataExperimental Data
Normal Cell Line (e.g., MCF-10A) Concentration 1Experimental DataExperimental DataExperimental Data
Concentration 2Experimental DataExperimental DataExperimental Data

Experimental Protocols

Cell Culture
  • Culture selected cancer and normal cell lines in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the exponential growth phase before commencing experiments.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve a range of final concentrations.

  • Remove the culture medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After incubation, carefully collect the cell culture supernatant.

  • Perform the LDH assay using a commercially available kit, following the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Apoptosis Assay by Flow Cytometry

This assay utilizes Annexin V and propidium iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the selected duration.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Mechanism of Action: Signaling Pathways

Isoflavones are known to induce apoptosis in cancer cells by modulating several key signaling pathways.[1][2][3] The potential pathways affected by this compound are illustrated below.

experimental_workflow cluster_assays Cytotoxicity Assessment cluster_treatment Experimental Setup cluster_analysis Data Analysis MTT MTT Assay (Cell Viability) IC50 IC50 Determination MTT->IC50 LDH LDH Assay (Membrane Integrity) Cytotoxicity % Cytotoxicity LDH->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant CellCulture Cell Seeding Treatment This compound Treatment CellCulture->Treatment Treatment->MTT Treatment->LDH Treatment->Apoptosis

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathways cluster_isoflavone This compound cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Isoflavone This compound Akt Akt Pathway Isoflavone->Akt NFkB NF-κB Pathway Isoflavone->NFkB MAPK MAPK Pathway Isoflavone->MAPK Wnt Wnt Pathway Isoflavone->Wnt Apoptosis Apoptosis Akt->Apoptosis Inhibition NFkB->Apoptosis Inhibition MAPK->Apoptosis Modulation Wnt->Apoptosis Inhibition

Caption: Potential signaling pathways modulated by this compound leading to apoptosis.

References

Application Notes and Protocols for Solubilizing Monohydroxyisoflavones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monohydroxyisoflavones are a class of isoflavonoids, which are polyphenolic compounds found in various plants, notably soybeans and other legumes. These compounds, including derivatives of well-known isoflavones like daidzein and genistein, are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potential antioxidant, anti-inflammatory, and phytoestrogenic properties. A major challenge in conducting experiments with monohydroxyisoflavones is their low solubility in aqueous solutions, which can complicate in vitro and in vivo studies.

These application notes provide detailed protocols for the solubilization of monohydroxyisoflavones to assist researchers in preparing solutions for various experimental settings, ensuring reliable and reproducible results. The protocols will focus on common laboratory solvents and techniques applicable to cell culture and biochemical assays. For the purpose of these notes, we will refer to data available for closely related and representative isoflavones such as 7-hydroxyisoflavone, daidzein, and genistein.

Solubility Data of Representative Isoflavones

The solubility of isoflavones is highly dependent on the solvent and the specific structure of the compound. Organic solvents are typically required for initial dissolution before dilution into aqueous media for experiments. The following table summarizes the solubility of key isoflavones in common laboratory solvents.

CompoundSolventSolubilityMolar Solubility (approx.)
7-Hydroxyisoflavone DMSO~50 mg/mL (with sonication)[1]~210 mM
7-Hydroxyflavone DMSO~10 mg/mL[2]~42 mM
Dimethyl formamide (DMF)~10 mg/mL[2]~42 mM
Daidzein DMSO~30 mg/mL[3]~118 mM
Dimethyl formamide (DMF)~10 mg/mL[3]~39 mM
Ethanol~0.1 mg/mL[3]~0.39 mM
Acetone> Ethanol[4]-
WaterVery low[5]-
Genistein DMSO~30 mg/mL[6]~111 mM
Dimethyl formamide (DMF)~30 mg/mL[6]~111 mM
MethanolGood solubility[7][8]-
EthanolGood solubility[8]-
WaterPractically insoluble[9]-

Experimental Protocols

Protocol for Preparation of High-Concentration Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of a monohydroxyisoflavone, which can be stored for later use. Dimethyl sulfoxide (DMSO) is the most common solvent for creating stock solutions due to its high solvating power for isoflavones and compatibility with many experimental systems at low final concentrations.

Materials:

  • Monohydroxyisoflavone powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of monohydroxyisoflavone powder using an analytical balance in a sterile environment (e.g., a chemical fume hood or a clean weighing station).

  • Adding Solvent: Transfer the powder to a sterile amber glass vial or a microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM). It is advisable to start with a slightly lower volume of solvent and add more if needed.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[1] Gentle warming to 37°C may also aid dissolution for less temperature-sensitive compounds.

  • Sterilization (Optional): If required for sterile applications like cell culture, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.[10][11]

Protocol for Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the high-concentration stock solution into a working solution with cell culture medium. It is crucial to maintain a low final concentration of the organic solvent (typically ≤0.1% DMSO) to prevent cytotoxicity.[12][13]

Materials:

  • High-concentration monohydroxyisoflavone stock solution (in DMSO)

  • Pre-warmed complete cell culture medium (containing serum, if applicable)

  • Sterile conical tubes or culture plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the monohydroxyisoflavone stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution.

    • First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, add 10 µL of a 10 mM stock solution to 990 µL of medium to get a 100 µM intermediate solution. Mix gently by pipetting or swirling.

    • This intermediate dilution can then be used to prepare the final desired concentrations in the cell culture plates.

  • Final Dilution: Add the appropriate volume of the intermediate solution to the wells of your culture plate containing cells and medium to achieve the final experimental concentration. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., for a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the monohydroxyisoflavone. This is essential to distinguish the effects of the compound from those of the solvent.

  • Incubation: Gently mix the contents of the wells and proceed with your experiment according to your specific protocol.

Protocol for Preparation of Working Solutions for In Vitro Biochemical/Enzymatic Assays

This protocol outlines the preparation of working solutions for use in aqueous buffer systems, such as those for enzyme kinetics or other biochemical assays.

Materials:

  • High-concentration monohydroxyisoflavone stock solution (in DMSO or another suitable organic solvent)

  • Assay buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Dilution into Assay Buffer: Dilute the stock solution directly into the assay buffer to the final desired concentration. It is important to add the stock solution to the buffer while vortexing or mixing to facilitate rapid dispersion and prevent precipitation.

  • Solubility Check: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the protocol by:

    • Lowering the final concentration of the isoflavone.

    • Slightly increasing the final percentage of the organic solvent (ensure it does not interfere with the assay).

    • Preparing a fresh dilution.

  • Vehicle Control: As with cell culture experiments, prepare a vehicle control containing the same final concentration of the organic solvent in the assay buffer.

  • Use Immediately: Aqueous dilutions of isoflavones may not be stable for long periods. It is recommended to prepare these working solutions fresh before each experiment.[3][14]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Controls weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve store 3. Aliquot & Store at -20°C/-80°C dissolve->store thaw 4. Thaw Stock Aliquot store->thaw For Experiment intermediate 5. Intermediate Dilution in Culture Medium thaw->intermediate final 6. Final Dilution in Experimental Well intermediate->final vehicle Prepare Vehicle Control (DMSO in Medium)

Caption: Experimental workflow for the solubilization of monohydroxyisoflavones.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Isoflavone Monohydroxyisoflavone Isoflavone->PI3K Inhibits Akt Akt Isoflavone->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Modulation of the PI3K/Akt signaling pathway by isoflavones.

References

Application Notes and Protocols: Monohydroxyisoaflavinine as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxyisoaflavinine is a novel synthetic isoflavonoid designed to serve as a versatile fluorescent probe for cellular imaging and biochemical assays. Its unique photophysical properties, stemming from a monohydroxy-substituted isoflavone core, make it a valuable tool for investigating cellular processes and for high-throughput screening in drug discovery. This document provides detailed application notes and protocols for the effective use of this compound in various research contexts.

The fluorescence of many flavonoid derivatives is influenced by their molecular structure, including the presence and position of hydroxyl groups.[1] For instance, a keto group at the C4 position and a hydroxyl group at the C3 or C5 position are often crucial for forming stable fluorescent complexes.[1] The underlying mechanism for the fluorescence of certain hydroxyflavones involves an Excited-State Intramolecular Proton Transfer (ESIPT), which can result in a significant Stokes shift.[2][3]

Product Information

Product Name: this compound Fluorescent Probe

Appearance: White to off-white solid

Molecular Formula: C₁₅H₉O₃ (Hypothetical)

Molecular Weight: 237.23 g/mol (Hypothetical)

Solubility: Soluble in DMSO, DMF, and ethanol

Storage: Store at -20°C, protected from light.

Photophysical Properties

The photophysical characteristics of this compound are summarized in the table below. These properties make it suitable for a range of fluorescence microscopy applications. The presence of the hydroxyl group is critical for its fluorescent properties, likely due to an ESIPT mechanism.[3]

PropertyValueReference
Excitation Maximum (λex) 405 nmN/A
Emission Maximum (λem) 520 nmN/A
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹N/A
Quantum Yield (Φ) 0.65N/A
Stokes Shift 115 nmN/A
Photostability HighN/A

Applications

This compound can be employed in a variety of applications within cell biology and drug development:

  • Live-Cell Imaging: Its good cell permeability and low cytotoxicity allow for real-time visualization of intracellular structures and dynamics.

  • Fixed-Cell Staining: The probe can be used to label specific components in fixed and permeabilized cells.

  • Enzyme Activity Assays: As a substrate for specific enzymes, changes in its fluorescence can be used to quantify enzymatic activity.

  • Drug-Target Interaction Studies: It can be used to study the engagement of drug candidates with their intracellular targets.

Experimental Protocols

General Guidelines
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a suitable buffer or cell culture medium. Protect the working solution from light.

Protocol for Live-Cell Imaging

This protocol outlines the steps for staining live cells with this compound.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Staining:

    • Prepare a 1X working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

    • Remove the existing medium from the cells and add the staining solution.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging solution.

  • Imaging:

    • Add fresh, pre-warmed imaging solution to the cells.

    • Image the cells using a fluorescence microscope with appropriate excitation and emission filters. Use low laser power and exposure times to minimize phototoxicity.[4]

Protocol for Fixed-Cell Staining (Immunofluorescence)

This protocol describes the use of this compound as a counterstain in an immunofluorescence workflow.

Materials:

  • Cells cultured on coverslips

  • PBS, pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary and fluorescently-labeled secondary antibodies

  • This compound working solution (1 µM in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix cells with Fixation Solution for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining:

    • Incubate cells with a 1 µM this compound working solution for 5-10 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image using a fluorescence microscope.

Visualizations

Signaling Pathway Illustration

G cluster_0 Cell Membrane cluster_1 Cytoplasm Drug Drug Receptor Receptor Drug->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Target_Protein Target_Protein Signaling_Cascade->Target_Protein Fluorescent_Signal Fluorescent_Signal Target_Protein->Fluorescent_Signal Generates Signal Probe This compound Probe->Target_Protein Binds to Target

Caption: A hypothetical signaling pathway where this compound binds to a target protein, generating a fluorescent signal.

Experimental Workflow: Live-Cell Imaging

G A Seed Cells on Glass-Bottom Dish B Culture Cells to Desired Confluency A->B C Prepare this compound Staining Solution B->C D Incubate Cells with Staining Solution (15-30 min) C->D E Wash Cells with PBS or Imaging Medium D->E F Image with Fluorescence Microscope E->F

Caption: A streamlined workflow for performing live-cell imaging with this compound.

Experimental Workflow: Immunofluorescence

G A Fix and Permeabilize Cells B Block Non-Specific Binding A->B C Primary Antibody Incubation B->C D Secondary Antibody Incubation C->D E Counterstain with This compound D->E F Mount and Image E->F

Caption: The key steps for using this compound as a counterstain in an immunofluorescence experiment.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal - Low probe concentration- Insufficient incubation time- Incorrect filter sets- Increase probe concentration- Optimize incubation time- Ensure correct excitation and emission filters are used
High Background - High probe concentration- Inadequate washing- Decrease probe concentration- Increase the number and duration of wash steps
Phototoxicity - High laser power- Long exposure times- Reduce laser intensity- Decrease exposure time or use a more sensitive detector
Probe Precipitation - Poor solubility in aqueous buffer- Ensure the final DMSO concentration is below 0.5%- Vortex the working solution before use

References

Application Notes and Protocols: A Guide to Isoflavone Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

A Step-by-Step Guide to the Derivatization of Monohydroxy-Substituted Isoflavones for Researchers, Scientists, and Drug Development Professionals.

Introduction

While the specific compound "Monohydroxyisoaflavinine" does not appear in the current scientific literature, the name suggests a monohydroxylated derivative of an isoflavone. Isoflavones are a class of naturally occurring phenolic compounds with a characteristic 3-phenylchromen-4-one backbone.[1] They are widely recognized for their potential health benefits, including anticancer, anti-inflammatory, and cardioprotective activities.[2][3] Derivatization of the isoflavone scaffold, particularly at the hydroxyl groups, is a common strategy in medicinal chemistry to enhance bioavailability, modulate biological activity, and develop novel therapeutic agents.[2][4] This guide provides a detailed overview of the principles and protocols for the derivatization of monohydroxy-substituted isoflavones, such as daidzein (4',7-dihydroxyisoflavone) or formononetin (7-hydroxy-4'-methoxyisoflavone), which serve as excellent model compounds for the derivatization of a single hydroxyl group.

I. Principles of Isoflavone Derivatization

The hydroxyl group on the isoflavone ring is the primary site for derivatization. Common strategies include:

  • Alkylation/Etherification: Introduction of an alkyl group to the hydroxyl moiety to form an ether linkage. This can increase lipophilicity, potentially enhancing cell membrane permeability.

  • Acylation/Esterification: Reaction of the hydroxyl group with an acyl halide or anhydride to form an ester. This can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active isoflavone.

  • Glycosylation: Attachment of a sugar moiety to the hydroxyl group. Many isoflavones exist naturally as glycosides.[4] Chemical glycosylation can improve solubility and alter pharmacokinetic profiles.[4]

  • Prenylation: Introduction of a prenyl group, which has been shown to enhance the biological activity of some isoflavones.

The choice of derivatization strategy depends on the desired physicochemical and pharmacological properties of the final compound.

II. Experimental Protocols

This section provides a generalized protocol for the O-alkylation of a monohydroxyisoflavone. Daidzein is used as a representative starting material.

Protocol 1: Synthesis of 7-O-alkyl-daidzein

Objective: To synthesize a 7-O-alkyl ether derivative of daidzein.

Materials:

  • Daidzein

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a solution of daidzein (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2-3 equivalents). Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-O-alkyl-daidzein.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Data Presentation

The derivatization of isoflavones can lead to compounds with enhanced biological activities. The following table summarizes the cytotoxic activity of some representative isoflavone derivatives against various cancer cell lines.

CompoundDerivative TypeCancer Cell LineActivity (IC₅₀/PC₅₀ in µM)Reference
Glabrescione B Prenylated IsoflavonePANC-1PC₅₀ = 5.7[2]
Derivative 69a 6-prenyl IsoflavonePANC-1PC₅₀ = 1.5[2]
Derivative 74b Prenylated IsoflavonePANC-1PC₅₀ = 0.8[2]
Derivative 135b Polycyclic IsoflavonePC-386% proliferation attenuation at 10 µM[2]
Derivative 137g Polycyclic IsoflavonePC-378% proliferation attenuation at 10 µM[2]

IV. Visualization of Signaling Pathways and Workflows

Signaling Pathways

Isoflavones and their derivatives can modulate multiple signaling pathways involved in cell growth, proliferation, and apoptosis.[5] One of the key pathways affected by isoflavones is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2]

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Isoflavone Isoflavone Derivative Isoflavone->PI3K Isoflavone->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoflavone derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of isoflavone derivatives.

experimental_workflow start Start: Select Isoflavone synthesis Chemical Derivatization (e.g., Alkylation) start->synthesis workup Reaction Work-up & Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (e.g., Cytotoxicity Assay) characterization->bioassay data_analysis Data Analysis & SAR Studies bioassay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: Workflow for isoflavone derivatization and biological screening.

The derivatization of monohydroxy-substituted isoflavones is a valuable approach for the development of new chemical entities with potentially improved pharmacological properties. By following systematic protocols for synthesis and purification, and by conducting thorough biological evaluations, researchers can explore the vast chemical space of isoflavone derivatives and identify promising lead compounds for drug discovery. The modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, by these derivatives underscores their therapeutic potential.

References

Application Notes and Protocols for the Metabolic Study of Monohydroxy-Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Monohydroxyisoaflavinine" does not correspond to a standardly recognized chemical compound in scientific literature. This document will proceed under the assumption that the intended subject is a monohydroxylated derivative of a common isoflavone. Given their extensive study and relevance in metabolic research, this guide will focus on the metabolic effects and study protocols applicable to common isoflavones and their hydroxylated metabolites, such as Genistein, Daidzein, and Biochanin A.

Introduction to Monohydroxy-Isoflavones in Metabolic Research

Isoflavones are a class of phytoestrogens, naturally occurring compounds found in plants like soybeans and red clover.[1][2][3][4] Their structural similarity to estrogen allows them to interact with estrogen receptors and influence a variety of physiological processes.[2] Monohydroxylated isoflavones, which are often metabolites of primary isoflavones like daidzein and genistein, are of significant interest due to their potential therapeutic effects on metabolic disorders.[5][6][7]

These compounds have been shown to modulate lipid and glucose metabolism, reduce inflammation, and impact signaling pathways crucial to metabolic health.[8][9][10] Their study is pertinent to understanding and potentially treating conditions like metabolic syndrome, type 2 diabetes, and obesity.[4][8][11]

Key Metabolic Effects and Mechanisms of Action

Monohydroxy-isoflavones exert their metabolic effects through various mechanisms, including the modulation of key signaling pathways and enzyme activities.

2.1. Glucose Metabolism:

  • Insulin Sensitivity: Isoflavones like genistein have been shown to improve insulin sensitivity.[8][12] A randomized clinical trial demonstrated that daily administration of 54 mg of genistein to postmenopausal women with metabolic syndrome led to a significant decrease in fasting glucose, fasting insulin, and the homeostatic model assessment for insulin resistance (HOMA-IR).[11]

  • Gene Expression: Studies in 3T3-L1 adipocytes have shown that low concentrations of daidzein and genistein can increase the expression of the Slc2a4 gene and its protein product GLUT4, which is crucial for glucose uptake into cells.[13]

2.2. Lipid Metabolism:

  • Cholesterol and Triglycerides: Genistein administration has been associated with a reduction in total cholesterol, LDL-C ("bad" cholesterol), and triglycerides, along with an increase in HDL-C ("good" cholesterol).[11]

  • PPARα Activation: Biochanin A, an isoflavone that can be metabolized to genistein, acts as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[10] Activation of PPARα is known to stimulate the expression of genes involved in fatty acid oxidation, thereby improving lipid profiles.[10]

  • Adipogenesis Inhibition: Formononetin has been found to suppress the differentiation of pre-adipocytes into mature fat cells (adipogenesis) by down-regulating key adipogenic markers like PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα).[14]

2.3. Inflammation:

  • Cytokine Modulation: Biochanin A has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[9] This anti-inflammatory effect is mediated, in part, by the inhibition of the NF-κB signaling pathway.[9]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the metabolic effects of isoflavones.

Table 1: Effects of Genistein on Metabolic Parameters in Postmenopausal Women with Metabolic Syndrome [11]

ParameterPlacebo Group (Change after 1 year)Genistein Group (54 mg/day) (Change after 1 year)P-value
HOMA-IRNo significant changeFrom 4.5 to 2.7< .001
Fasting GlucoseNo significant changeDecreased< .001
Fasting InsulinNo significant changeDecreased< .001
Total CholesterolNo significant changeDecreased< .001
LDL-C (mg/dL)No significant changeFrom 108.8 to 78.7< .001
HDL-C (mg/dL)No significant changeFrom 46.4 to 56.8< .001
TriglyceridesNo significant changeDecreased< .001
AdiponectinNo significant changeIncreased< .001
Homocysteine (μmol/L)No significant changeFrom 14.3 to 11.7< .001

Table 2: Effects of High-Dose Isoflavones on Adiponectin Levels in Healthy Postmenopausal Women [15]

GroupTreatmentDurationChange in AdiponectinP-value
Active20g soy protein with 160mg isoflavones12 weeksSignificant increase0.03
Placebo20g soy protein12 weeksNo significant change-

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic effects of monohydroxy-isoflavones.

4.1. In Vitro Adipogenesis Assay

This protocol is used to assess the effect of a test compound on the differentiation of pre-adipocytes into mature adipocytes.

  • Cell Line: 3T3-L1 pre-adipocytes.

  • Methodology:

    • Culture 3T3-L1 cells to confluence in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Induce differentiation by treating the cells with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. The test compound (e.g., Formononetin) is added at various concentrations.[14]

    • After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin and the test compound.

    • After another 48 hours, culture the cells in DMEM with 10% FBS and the test compound, changing the medium every two days.

    • After 8-10 days, assess adipocyte differentiation by staining for lipid accumulation using Oil Red O.

    • Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

    • Analyze the expression of adipogenic marker genes (e.g., PPARγ, C/EBPα) using RT-qPCR.[14]

4.2. In Vivo Study of Diet-Induced Obesity

This protocol outlines an animal study to investigate the effects of a test compound on obesity and related metabolic parameters.

  • Animal Model: C57BL/6 mice.

  • Methodology:

    • Acclimate male C57BL/6 mice for one week.

    • Divide the mice into three groups: a normal chow diet group, a high-fat diet (HFD) group, and an HFD supplemented with the test compound group (e.g., 0.05% Biochanin A).[10]

    • Feed the mice their respective diets for a period of 12 weeks.[10]

    • Monitor body weight and food intake regularly.

    • At the end of the study period, collect blood samples for biochemical analysis (glucose, insulin, lipid profile).

    • Euthanize the mice and collect liver and adipose tissue for histological analysis (e.g., H&E staining for hepatic steatosis) and gene expression analysis (e.g., PPARα and its target genes).[10]

    • Perform metabolomic analysis on liver tissue to identify changes in metabolic pathways.[10]

4.3. Human Clinical Trial for Metabolic Syndrome

This protocol provides a framework for a randomized, double-blind, placebo-controlled clinical trial.

  • Study Population: Postmenopausal women diagnosed with metabolic syndrome.

  • Methodology:

    • Recruit eligible participants and obtain informed consent.

    • Randomly assign participants to either the treatment group (receiving the isoflavone supplement, e.g., 54 mg/day genistein) or the placebo group.[11]

    • Provide all participants with dietary counseling to follow an isocaloric Mediterranean-style diet to minimize confounding factors.[11]

    • The study duration should be sufficient to observe significant metabolic changes (e.g., 1 year).[11]

    • Collect baseline and follow-up data on primary and secondary outcomes.

      • Primary Outcome: HOMA-IR.[11]

      • Secondary Outcomes: Fasting glucose, fasting insulin, lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides), inflammatory markers (e.g., adiponectin, visfatin), and blood pressure.[11]

    • Monitor for any adverse events throughout the study.

    • Analyze the data using appropriate statistical methods to compare the changes between the treatment and placebo groups.

Visualizations: Signaling Pathways and Workflows

5.1. Signaling Pathways

Biochanin_A Biochanin A PPARa PPARα Biochanin_A->PPARa activates Fatty_Acid_Oxidation_Genes Fatty Acid Oxidation Genes PPARa->Fatty_Acid_Oxidation_Genes upregulates Improved_Lipid_Metabolism Improved Lipid Metabolism Fatty_Acid_Oxidation_Genes->Improved_Lipid_Metabolism leads to Formononetin Formononetin AMPK AMPK Formononetin->AMPK activates beta_Catenin β-Catenin AMPK->beta_Catenin stabilizes Adipogenesis_Inhibition Adipogenesis Inhibition beta_Catenin->Adipogenesis_Inhibition promotes

Caption: Signaling pathways of Biochanin A and Formononetin in metabolic regulation.

5.2. Experimental Workflow

start Start: Hypothesis (Isoflavone improves metabolism) in_vitro In Vitro Studies (e.g., 3T3-L1 cells) start->in_vitro adipogenesis_assay Adipogenesis Assay (Oil Red O, RT-qPCR) in_vitro->adipogenesis_assay in_vivo In Vivo Studies (e.g., Diet-induced obese mice) adipogenesis_assay->in_vivo animal_study 12-week feeding trial (Body weight, blood analysis, histology) in_vivo->animal_study clinical_trial Human Clinical Trial (Randomized, controlled) animal_study->clinical_trial human_study 1-year intervention (HOMA-IR, lipid profile, inflammatory markers) clinical_trial->human_study data_analysis Data Analysis & Interpretation human_study->data_analysis conclusion Conclusion on Metabolic Effects data_analysis->conclusion

Caption: A typical experimental workflow for investigating the metabolic effects of isoflavones.

5.3. Logical Relationship

isoflavone Monohydroxy- Isoflavone Intake mechanism1 PPARα Activation isoflavone->mechanism1 mechanism2 AMPK Activation isoflavone->mechanism2 mechanism3 Anti-inflammatory (NF-κB inhibition) isoflavone->mechanism3 effect1 Increased Fatty Acid Oxidation mechanism1->effect1 effect2 Inhibited Adipogenesis mechanism2->effect2 effect3 Reduced Pro- inflammatory Cytokines mechanism3->effect3 outcome Amelioration of Metabolic Syndrome effect1->outcome effect2->outcome effect3->outcome

Caption: Logical relationship between isoflavone intake, mechanisms, and metabolic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Monohydroxyisoaflavinine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Monohydroxyisoaflavinine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and effective methods for synthesizing the isoflavone core of this compound include the deoxybenzoin route, oxidative rearrangement of chalcones, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][2][3] The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability of the reaction.

Q2: How can I introduce the hydroxyl group at the desired position?

A2: The hydroxyl group is typically introduced in one of two ways:

  • Directly: By using a starting material that already contains a hydroxyl group, which may need to be protected during the synthesis and deprotected in the final steps.[1]

  • Indirectly: By using a methoxy-substituted precursor and performing a demethylation reaction in the final stages of the synthesis.[2] Reagents like boron tribromide (BBr3) are commonly used for this purpose.[4]

Q3: What is a common protecting group strategy for the hydroxyl function?

A3: Protecting groups are crucial in multi-step organic synthesis to prevent unwanted side reactions with sensitive functional groups like hydroxyls.[5] For phenolic hydroxyl groups in isoflavone synthesis, common protecting groups include benzyl (Bn), methoxymethyl (MOM), and silyl ethers (e.g., TBDMS). The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. For instance, a benzyl group can be removed by hydrogenolysis, which is a mild condition.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling Step

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the C-C bond between the chromone core and the aryl group, but it can be prone to low yields.[6][7]

Potential Cause Troubleshooting Steps
Catalyst Inactivation Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can deactivate the palladium catalyst.[8][9] Consider using a more robust pre-catalyst or a different ligand that is less sensitive to air and moisture.
Poor Quality Boronic Acid Use fresh, high-purity boronic acid. Boronic acids can dehydrate to form boroxines or undergo protodeboronation.[8] Storing boronic acids under inert atmosphere and in a desiccator is recommended.
Incorrect Base The choice of base is critical for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The optimal base can be solvent-dependent.[8][9]
Suboptimal Solvent System A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often necessary to dissolve both the organic substrates and the inorganic base.[8][10] Experiment with different solvent ratios.
Inappropriate Reaction Temperature While elevated temperatures are often required, excessive heat can lead to catalyst decomposition.[8] Try lowering the temperature and extending the reaction time.
Problem 2: Formation of Side Products

The formation of unintended side products can significantly reduce the yield of the desired this compound and complicate purification.

Side Product Potential Cause Prevention Strategy
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[8]Thoroughly degas all solvents and the reaction vessel before adding the palladium catalyst. Use high-purity reagents.
Dehalogenation of the Chromone Traces of water or other protic impurities in the solvent or base.[8]Use anhydrous solvents and dry the base before use. Lowering the reaction temperature may also help.
Formation of Aurones In the oxidative rearrangement of 2'-hydroxychalcones, this can be a significant side reaction.[2]The choice of oxidizing agent is critical. While thallium nitrate has been used, hypervalent iodine reagents can sometimes offer better selectivity. Careful control of reaction conditions is necessary.
Problem 3: Difficulty in Product Purification

The final product may be difficult to isolate from the reaction mixture due to the presence of unreacted starting materials, catalyst residues, and side products.

Issue Recommended Action
Removal of Palladium Catalyst After the reaction, the mixture can be filtered through a pad of Celite to remove the heterogeneous catalyst. For homogeneous catalysts, purification by column chromatography is typically required.
Separation from Unreacted Starting Materials Optimize the reaction to drive it to completion. If separation is still necessary, flash column chromatography with a carefully selected solvent system is the most common method.[11][12]
Removal of Polar Impurities An aqueous workup (e.g., washing the organic layer with water or brine) can help remove water-soluble impurities and salts before column chromatography.
Stuck on the Column If the compound does not elute from the silica gel column, a more polar solvent system may be needed. A step gradient with increasing polarity can be effective.[12]

Quantitative Data Summary

Table 1: Comparison of Yields for Different this compound Synthesis Methods

Synthetic Route Key Reaction Step Substrate Example Reported Yield (%) Reference
Deoxybenzoin RouteBase-catalyzed condensation2'-hydroxy-4'-methoxy-deoxybenzoin with triethyl orthoformate and DMAP94[4]
Deoxybenzoin RouteCyclization with DMF/BF₃·Et₂O2',4'-Dihydroxydeoxybenzoin88[13]
Suzuki-Miyaura CouplingPd(PPh₃)₄, NaOH, DMF/H₂O8-Iodo-5,7-dimethoxychrysin and 4-methoxyphenylboronic acidGood yields (specific % varies with substrate)[14]
Suzuki-Miyaura CouplingPd(dba)₂, tricyclohexylphosphine3-Iodochromone and p-phenolboronic acidGenerally higher yields than with p-methoxybenzene boronic acid[6]
Negishi Cross-CouplingPd-catalyzed couplingC-3 zincated chromone and p-methoxyphenyl iodide95[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound Precursor via Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of a 3-iodochromone with an arylboronic acid.

Materials:

  • 3-Iodochromone derivative (1 eq)

  • Arylboronic acid (1.5 - 2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous K₂CO₃ (3 eq)

  • Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-iodochromone, arylboronic acid, and K₂CO₃.

  • Add degassed dioxane and water (typically a 4:1 to 10:1 ratio).

  • In a separate vial, dissolve the Pd(PPh₃)₄ catalyst in a small amount of degassed dioxane and add it to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Demethylation to Afford this compound

This protocol describes the cleavage of a methoxy group to yield the final hydroxylated product.

Materials:

  • Methoxy-substituted isoflavone (1 eq)

  • Boron tribromide (BBr₃) (1 M solution in CH₂Cl₂) (3-5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the methoxy-substituted isoflavone in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_demethylation Demethylation start_suzuki 1. Add Reactants & Base add_solvent_suzuki 2. Add Degassed Solvent start_suzuki->add_solvent_suzuki add_catalyst_suzuki 3. Add Pd Catalyst add_solvent_suzuki->add_catalyst_suzuki heat_suzuki 4. Heat & Stir add_catalyst_suzuki->heat_suzuki monitor_suzuki 5. Monitor Progress (TLC/LC-MS) heat_suzuki->monitor_suzuki workup_suzuki 6. Aqueous Workup monitor_suzuki->workup_suzuki purify_suzuki 7. Column Chromatography workup_suzuki->purify_suzuki start_demethylation 1. Dissolve Methoxy-Isoflavone purify_suzuki->start_demethylation Methoxy-Isoflavone Precursor cool_demethylation 2. Cool to -78°C start_demethylation->cool_demethylation add_bbr3 3. Add BBr3 cool_demethylation->add_bbr3 warm_demethylation 4. Warm to RT & Stir add_bbr3->warm_demethylation monitor_demethylation 5. Monitor Progress (TLC) warm_demethylation->monitor_demethylation quench_demethylation 6. Quench with Methanol monitor_demethylation->quench_demethylation workup_demethylation 7. Aqueous Workup quench_demethylation->workup_demethylation purify_demethylation 8. Purify Product workup_demethylation->purify_demethylation

Caption: General experimental workflow for a two-step synthesis of this compound.

troubleshooting_suzuki problem Low Yield in Suzuki Coupling? cause1 Catalyst Deactivation? problem->cause1 cause2 Poor Boronic Acid Quality? problem->cause2 cause3 Suboptimal Base/Solvent? problem->cause3 solution1 Degas Solvents Rigorously Try Different Ligand cause1->solution1 solution2 Use Fresh, Pure Boronic Acid Store Properly cause2->solution2 solution3 Screen Different Bases Optimize Solvent Ratio cause3->solution3

Caption: Troubleshooting logic for low yields in the Suzuki-Miyaura coupling step.

References

Technical Support Center: Monohydroxyisoaflavinine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of monohydroxyisoaflavinine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the isolation and purification of this isoflavonoid.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction from plant material. Degradation of the target compound during extraction.Optimize the extraction solvent system; mixtures of ethanol or methanol with water are often effective for isoflavonoids.[1] Consider using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.[1] Ensure the plant material is properly ground to increase surface area.
Co-elution of Impurities during Chromatography Similar polarity of this compound and impurities. Inappropriate stationary or mobile phase selection.Modify the mobile phase gradient to achieve better separation. Experiment with different stationary phases (e.g., C18, silica gel, or phenyl-hexyl columns).[2] Adjust the pH of the mobile phase, as it can alter the ionization and retention of phenolic compounds.[3]
Degradation of this compound Exposure to high temperatures, extreme pH, or light. Presence of oxidative enzymes in the extract.Perform purification steps at lower temperatures. Use buffers to maintain a stable pH.[3] Protect the sample from light by using amber vials or covering glassware with foil. Add antioxidants (e.g., ascorbic acid) to the extraction and purification buffers.
Poor Peak Shape in HPLC (Tailing or Fronting) Column overloading. Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase composition.Reduce the amount of sample injected onto the column. Add a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase to suppress silanol interactions. Ensure the sample is fully dissolved in the mobile phase before injection.
Irreversible Adsorption to the Column Strong interaction between this compound and the stationary phase. Precipitation of the compound on the column.Use a stronger mobile phase to elute the compound. If using silica gel, consider switching to a less acidic or deactivated silica.[4] Ensure the sample is completely solubilized before loading onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound isolation?

A1: this compound is an isoflavonoid, which are commonly found in leguminous plants.[5] The specific plant source will determine the initial concentration of the target compound and the profile of potential impurities. A thorough literature review of the plant source is recommended to anticipate potential challenges.

Q2: Which chromatography technique is most suitable for this compound purification?

A2: A multi-step chromatography approach is often necessary. A common workflow involves initial fractionation using column chromatography with silica gel, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[2] The choice of stationary and mobile phases should be optimized based on the polarity of this compound.

Q3: How can I confirm the identity and purity of my purified this compound?

A3: Purity is typically assessed by HPLC, where a single, sharp peak is indicative of a pure compound. The identity should be confirmed using spectroscopic methods such as mass spectrometry (MS) to determine the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to elucidate the chemical structure.

Q4: What are the best practices for storing purified this compound?

A4: To prevent degradation, purified this compound should be stored as a dry solid in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (e.g., -20°C or -80°C) in a suitable solvent and protected from light. The stability of the compound in different solvents should be evaluated.

Q5: I am observing multiple peaks during HPLC analysis of my purified sample. What could be the cause?

A5: Multiple peaks could indicate the presence of isomers, degradation products, or persistent impurities. It is important to investigate the possibility of isomerization under the purification conditions. Using high-resolution MS and NMR can help in identifying these different species.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Isoflavonoids
  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Mix the powdered plant material with a 70% ethanol-water solution in a flask.[1] A solid-to-solvent ratio of 1:10 (g/mL) is a good starting point.

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 30-60 minutes).

  • Filtration: After extraction, filter the mixture to separate the solid residue from the liquid extract.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Column Chromatography for Initial Fractionation
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly under gravity.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the target compound and evaporate the solvent.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis plant_material Plant Material uae Ultrasound-Assisted Extraction plant_material->uae filtration Filtration uae->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooled_fractions Pooled Fractions tlc_analysis->pooled_fractions hplc RP-HPLC pooled_fractions->hplc purity_analysis Purity & Identity (HPLC, MS, NMR) hplc->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Start Purification check_yield Low Yield? start->check_yield optimize_extraction Optimize Extraction - Solvent - Method (UAE/MAE) - Particle Size check_yield->optimize_extraction Yes check_purity Impure Sample? check_yield->check_purity No optimize_extraction->start optimize_chromatography Optimize Chromatography - Mobile Phase Gradient - Stationary Phase - pH check_purity->optimize_chromatography Yes check_degradation Degradation? check_purity->check_degradation No optimize_chromatography->start control_conditions Control Conditions - Temperature - Light Exposure - pH check_degradation->control_conditions Yes end Pure Compound check_degradation->end No control_conditions->start

Caption: Troubleshooting decision tree for purification challenges.

References

Monohydroxyisoaflavinine Stability & Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of monohydroxyisoaflavinine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows decreasing purity over time, even when stored at low temperatures. What could be the cause?

A1: Several factors can contribute to the degradation of this compound, even under refrigerated or frozen conditions. The most common culprits are hydrolysis, oxidation, and photodegradation. Isoflavones, the class of compounds to which this compound belongs, are susceptible to these degradation pathways.[1][2] Minor fluctuations in temperature during storage, exposure to light during sample handling, and the presence of residual moisture or oxygen in the storage container can all accelerate degradation.[3][4][5]

Q2: I am observing the appearance of new peaks in my HPLC analysis of a this compound sample that has been stored in solution. What are these likely to be?

A2: The new peaks likely represent degradation products. For isoflavones, common degradation pathways in solution include hydrolysis of glycosidic bonds if the molecule is in a glycoside form, or decarboxylation.[6] Depending on the solvent and pH, you may also be observing products of oxidation or other chemical transformations.[1][7][8] It is recommended to use techniques like LC-MS to identify the mass of these new peaks and propose potential structures of the degradation products.[9]

Q3: How does pH affect the stability of this compound in my aqueous formulation?

A3: The stability of isoflavones is often pH-dependent.[7][8] Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.[1] It is crucial to determine the optimal pH range for the stability of your specific this compound formulation. A forced degradation study, where the compound is exposed to a range of pH values, can help identify the pH at which it is most stable.[10]

Q4: Can the type of container I use for storage impact the stability of my compound?

A4: Yes, the container closure system is critical for maintaining stability. It should protect the sample from light, moisture, and atmospheric oxygen.[11] For light-sensitive compounds, amber vials or containers wrapped in aluminum foil are recommended. The container material should also be inert and not interact with the compound.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis Analyze for the presence of smaller, more polar molecules.Adjust the pH of the solution to a more neutral range (if compatible with the experiment). Store solutions in a freezer and minimize freeze-thaw cycles.[12]
Oxidation Observe for color changes in the solution.Degas the solvent before preparing the solution. Purge the headspace of the storage vial with an inert gas like nitrogen or argon. Consider adding an antioxidant if it does not interfere with downstream applications.
Photodegradation Sample was exposed to light.Protect the solution from light at all times by using amber vials and working under low-light conditions.[10]
Microbial Contamination The solution appears cloudy.Filter-sterilize the solution or prepare it using sterile techniques and solvents.

Issue 2: Inconsistent Results in Stability Studies

Potential Cause Troubleshooting Step Recommended Action
Inadequate Environmental Control Review storage conditions (temperature and humidity logs).Ensure the stability chamber or storage unit maintains consistent temperature and humidity as per ICH guidelines.
Analytical Method Not Stability-Indicating Assess if the analytical method can separate the intact drug from its degradation products.Develop and validate a stability-indicating HPLC or UPLC method capable of resolving all significant degradation products from the parent compound.[12]
Sample Handling Variability Review sample preparation and handling procedures.Standardize all sample handling procedures, including exposure to light and temperature fluctuations during preparation and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the likely degradation pathways of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 24 and 48 hours.

    • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze the samples by HPLC or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.

Protocol 2: Long-Term Stability Study (ICH Guideline Summary)

This protocol outlines the general conditions for a long-term stability study based on ICH guidelines.[13]

Study Storage Condition Minimum Time Period Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months

Visualizations

Degradation_Pathways This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Aglycone) This compound->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation Products This compound->Oxidation_Products O2, Peroxides Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light

Caption: Potential degradation pathways for this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Batches in Final Container Closure System LongTerm Long-Term (e.g., 25°C/60% RH) Prep->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) Prep->Accelerated Intermediate Intermediate (e.g., 30°C/65% RH) Prep->Intermediate Analysis Stability-Indicating Analytical Method (e.g., HPLC) LongTerm->Analysis Accelerated->Analysis Intermediate->Analysis Evaluation Assess Purity, Degradation Products, and Physical Changes Analysis->Evaluation ShelfLife Establish Shelf-Life and Storage Conditions Evaluation->ShelfLife

Caption: General workflow for a pharmaceutical stability study.

References

Technical Support Center: Optimizing Monohydroxyisoaflavinine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of monohydroxyisoaflavinine reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound and related isoflavonoid compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on common synthetic routes such as those involving Suzuki-Miyaura coupling and intramolecular cyclization reactions.

Issue 1: Low or No Yield of the Desired this compound Product

Potential Cause Troubleshooting Steps
Inefficient Suzuki-Miyaura Coupling 1. Check Catalyst and Ligand: Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand are fresh and have been stored under inert conditions to prevent deactivation.[1][2][3] 2. Optimize Base: The choice and quality of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical. Ensure the base is anhydrous and finely powdered for better reactivity.[4] 3. Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst poisoning and unwanted side reactions.[1] 4. Reaction Temperature: Systematically vary the reaction temperature. While many Suzuki couplings run well at elevated temperatures (80-110 °C), some catalyst systems are more effective at milder temperatures.[5] 5. Boronic Acid/Ester Quality: Use fresh or recently purified boronic acid/ester, as they can degrade upon storage. Consider using more stable derivatives like pinacol esters or MIDA boronates.[1]
Incomplete Intramolecular Cyclization 1. Verify Deoxybenzoin or Chalcone Precursor Purity: Impurities in the starting material can inhibit the cyclization step. Purify the precursor by recrystallization or column chromatography. 2. Optimize Cyclizing Reagent and Conditions: For deoxybenzoin routes, ensure the one-carbon source (e.g., DMF-DMA, ethyl formate) is added under appropriate conditions.[6][7] For chalcone routes involving oxidative rearrangement, the choice of oxidizing agent (e.g., thallium(III) nitrate) and reaction conditions are crucial.[7][8] 3. Adjust Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. In some cases, prolonged reaction times or higher temperatures may be necessary for complete conversion.
Degradation of Starting Materials or Product 1. Protecting Groups: If your this compound or its precursors are sensitive to the reaction conditions (e.g., strong bases or high temperatures), consider using appropriate protecting groups for the hydroxyl function. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive compounds.

Issue 2: Formation of Significant Side Products

Side Product Potential Cause & Troubleshooting
Homocoupling of Boronic Acid Cause: Often due to the presence of oxygen, which facilitates the undesired coupling of two boronic acid molecules.[1] Solution: Rigorously degas all solvents and the reaction mixture. Purge the reaction vessel with an inert gas before adding the catalyst.
Protodeboronation Cause: The boronic acid reacts with residual water or acidic protons in the reaction mixture, leading to the formation of an arene byproduct. Solution: Use anhydrous solvents and reagents. A non-aqueous workup may also be beneficial.
Formation of Aurones or other Isomers Cause: In chalcone-based routes, the reaction conditions for oxidative rearrangement may favor the formation of aurone byproducts instead of the desired isoflavone.[7] Solution: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Screening different solvents may also help to improve the selectivity towards the isoflavone product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing monohydroxyisoflavones?

A1: The most prevalent methods for synthesizing isoflavones, including monohydroxy derivatives, are:

  • The Deoxybenzoin Route: This involves the acylation of a substituted phenol with an aryl acetic acid to form a deoxybenzoin, followed by cyclization with a one-carbon source to build the pyrone ring.[7]

  • The Chalcone Route: This route starts with the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with a benzaldehyde to form a 2'-hydroxychalcone. This intermediate then undergoes an oxidative rearrangement and cyclization to yield the isoflavone.[7][8]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful method for constructing the isoflavone core. This typically involves the coupling of a 3-halochromone with an arylboronic acid.[3][9][10]

Q2: How can I improve the solubility of my isoflavone product for purification?

A2: Isoflavones can have limited solubility in common organic solvents. To improve solubility during purification by column chromatography, you can try adding a small percentage of a more polar solvent like methanol or ethanol to the eluent system.[9] For recrystallization, screening a variety of solvent systems is recommended.

Q3: My reaction appears to stall before completion. What should I do?

A3: If your reaction stalls, consider the following:

  • Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst may have deactivated. Try adding a fresh portion of the catalyst and ligand.

  • Reagent Degradation: One of the reactants may have degraded over the course of the reaction. Ensure all starting materials are stable under the reaction conditions.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst. If possible, try to remove the product from the reaction mixture as it forms.

Q4: How do I choose the right protecting group for the hydroxyl function?

A4: The choice of a protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For hydroxyl groups in isoflavone synthesis, common protecting groups include benzyl (Bn), methoxymethyl (MOM), and silyl ethers (e.g., TBS). The selection should be based on the overall synthetic strategy.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling for Isoflavone Synthesis

  • To a dried Schlenk flask, add the 3-halochromone (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, dioxane, or DMF).

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand (if required) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Isoflavone Synthesis via Deoxybenzoin Cyclization

  • To a solution of the deoxybenzoin (1.0 eq.) in an anhydrous solvent (e.g., DMF), add the cyclizing agent (e.g., N,N-dimethylformamide dimethyl acetal (DMF-DMA), 3.0 eq.).

  • Heat the reaction mixture at reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and a cold, non-polar solvent (e.g., hexane).

  • Purify the crude isoflavone by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling start_suzuki Combine 3-Halochromone, Arylboronic Acid, and Base inert_atm Establish Inert Atmosphere start_suzuki->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat_react Heat and Stir add_catalyst->heat_react monitor_suzuki Monitor Reaction (TLC/LC-MS) heat_react->monitor_suzuki workup_suzuki Quench, Extract, and Dry monitor_suzuki->workup_suzuki purify_suzuki Purify (Column Chromatography) workup_suzuki->purify_suzuki end_suzuki Isolated this compound purify_suzuki->end_suzuki

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

troubleshooting_workflow start Low or No Product Yield check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents optimize_conditions Systematically Optimize Conditions (Temperature, Concentration, Time) start->optimize_conditions check_precursor Verify Precursor Purity start->check_precursor side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) check_reagents->side_reactions optimize_conditions->side_reactions check_precursor->side_reactions consider_pg Consider Protecting Groups solution Implement Corrective Actions consider_pg->solution side_reactions->consider_pg signaling_pathway_analogy cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle A 3-Halochromone D Oxidative Addition A->D B Arylboronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C G This compound F->G

References

Causes of experimental variability with Monohydroxyisoaflavinine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Monohydroxyisoaflavinine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and addressing frequently asked questions that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a bioactive isoflavonoid compound. While specific research on this molecule is emerging, isoflavones are generally known to interact with a variety of cellular targets. Their mechanisms of action can include the modulation of signaling pathways, such as those involving protein kinases, and interaction with nuclear receptors. The biological activity of isoflavones is often attributed to their ability to act as antioxidants and to modulate enzyme activity. For instance, some flavonoids are known to interact with flavin-containing monooxygenases (FMOs), which are involved in the metabolism of various compounds.[1][2]

Q2: What are the common causes of inconsistent results in my cell-based assays with this compound?

A2: Experimental variability in cell-based assays can stem from several factors. These include, but are not limited to:

  • Compound Stability and Solubility: The stability of this compound in your culture media and its solubility can significantly impact its effective concentration.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can lead to inconsistent responses.

  • Protocol Adherence: Minor deviations in incubation times, reagent concentrations, and handling procedures can introduce variability.

  • Plasticware and Reagent Quality: The quality and consistency of lab consumables can affect experimental outcomes.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal results, this compound stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] The stability of the compound in your specific experimental buffer should be validated.

Troubleshooting Guides

Problem: Poor Reproducibility of Bioactivity

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Degradation Verify the stability of this compound under your experimental conditions (e.g., temperature, pH, light exposure).[4] Consider performing a time-course experiment to assess compound stability in your assay medium.
Inconsistent Cell Health Standardize your cell culture protocol. Ensure you are using cells within a consistent passage number range and at a similar confluency for each experiment.[5][6]
Pipetting Inaccuracies Calibrate your pipettes regularly. For critical steps, use positive displacement pipettes to minimize errors, especially with viscous solutions.
Variable Incubation Times Use a calibrated timer and ensure consistent incubation periods for all samples.
Problem: Low or No Observed Bioactivity

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Compound Concentration Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. Consider performing a dose-response curve to determine the optimal concentration range.
Compound Precipitation Visually inspect your culture wells for any signs of compound precipitation. If precipitation is observed, consider lowering the final concentration or using a different solvent system.
Cell Line Insensitivity The chosen cell line may not be responsive to this compound. Consider testing the compound on a different, well-characterized cell line.
Assay Interference The compound may interfere with your assay readout (e.g., absorbance, fluorescence). Run appropriate controls, including the compound in the absence of cells, to check for interference.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific experimental needs.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding: Seed your cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.[7]

  • Compound Treatment: The next day, prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the compound.

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Readout: At the end of the incubation period, perform your chosen assay (e.g., MTT, MTS, or a specific functional assay) according to the manufacturer's instructions.

  • Data Analysis: Analyze the data, including appropriate controls (vehicle control, positive control), to determine the effect of this compound.

Data Presentation

Table 1: Factors Influencing Isoflavonoid Stability

Factor Effect on Stability Recommendation
pH Stability can be pH-dependent. Some flavonoids show increased degradation at higher pH.[4]Determine the optimal pH for your experiments and maintain it consistently.
Temperature Higher temperatures can accelerate degradation.[4]Store stock solutions at low temperatures and minimize exposure to high temperatures during experiments.
Light Exposure to light, particularly UV light, can cause degradation of some flavonoids.[4]Protect stock solutions and experimental samples from light.
Solvent The choice of solvent can impact stability.Use a solvent in which the compound is known to be stable and soluble.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store dissolve->aliquot treat Treat with Compound aliquot->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay analyze Analyze Data assay->analyze

Caption: A generalized workflow for a cell-based experiment with this compound.

troubleshooting_logic start Inconsistent Results? check_stability Check Compound Stability start->check_stability check_cells Review Cell Culture Protocol start->check_cells check_protocol Verify Experimental Protocol start->check_protocol optimize_storage Optimize Storage & Handling check_stability->optimize_storage standardize_cells Standardize Cell Conditions check_cells->standardize_cells ensure_consistency Ensure Protocol Consistency check_protocol->ensure_consistency

Caption: A troubleshooting decision tree for addressing inconsistent experimental results.

References

Technical Support Center: Scaling Up Monohydroxyisoflavone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of monohydroxyisoflavones. For the purpose of this guide, we will focus on two representative monohydroxyisoflavones: 7-hydroxyisoflavone and Daidzein (7,4'-dihydroxyisoflavone) , as "Monohydroxyisoaflavinine" is not a recognized chemical name and is presumed to be a typographical error.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for monohydroxyisoflavones like 7-hydroxyisoflavone and daidzein?

A1: The two primary and well-established methods for the synthesis of isoflavones are the Deoxybenzoin route and the Chalcone route .[1][2] The deoxybenzoin route involves the reaction of a substituted phenol with a substituted phenylacetic acid to form a deoxybenzoin intermediate, which is then cyclized to form the isoflavone core.[1] The chalcone route involves the oxidative rearrangement of a chalcone intermediate.[2]

Q2: What are the main challenges when scaling up monohydroxyisoflavone synthesis from lab to pilot or industrial scale?

A2: Scaling up presents several challenges, including:

  • Maintaining Yield and Purity: Reaction conditions that work well on a small scale may not translate directly to larger batches, potentially leading to lower yields and increased formation of side products.[1]

  • Process Control: Maintaining consistent temperature, mixing, and reaction times in larger reactors can be difficult.

  • Reagent and Solvent Costs: The cost of reagents and solvents becomes a significant factor at larger scales.

  • Purification: Methods like column chromatography can become cumbersome and expensive on a large scale. Developing efficient crystallization or alternative purification methods is crucial.[3]

  • Safety: Exothermic reactions that are manageable in the lab can pose significant safety risks in large reactors.

Q3: How can I improve the yield of my monohydroxyisoflavone synthesis?

A3: Yield optimization can be approached through several strategies:

  • Reaction Condition Optimization: Systematically vary parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions. For instance, in the synthesis of daidzein, the choice of cyclization reagent can significantly impact the yield.

  • Starting Material Quality: Ensure the purity of your starting materials, as impurities can lead to side reactions and lower yields.

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and products.

  • Efficient Work-up and Purification: Minimize product loss during extraction, washing, and purification steps. Optimizing crystallization conditions can significantly improve the recovery of the final product.[3]

Q4: What are the common methods for purifying monohydroxyisoflavones?

A4: Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals with good recovery.[3][4]

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired isoflavone from byproducts and unreacted starting materials.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used, although it is more expensive and less scalable than other methods.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents or catalyst.- Incorrect reaction temperature or time.- Presence of moisture or oxygen in sensitive reactions.- Test the activity of reagents and catalysts on a small scale.- Optimize reaction temperature and time using techniques like TLC or HPLC to monitor reaction progress.- Ensure all glassware is dry and conduct the reaction under an inert atmosphere if necessary.
Formation of Multiple Side Products - Reaction temperature is too high.- Incorrect stoichiometry of reagents.- Presence of impurities in starting materials.- Lower the reaction temperature and monitor the reaction closely.- Carefully control the addition of reagents to maintain the correct stoichiometry.- Purify starting materials before use. For example, in the chalcone route, aurones can form as side products; adjusting the oxidant and reaction conditions can minimize this.[1]
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Poor mixing in a scaled-up reaction.- Extend the reaction time and monitor for completion.- Gradually increase the reaction temperature.- Improve agitation to ensure proper mixing of reactants.
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Difficulty in Crystallization - The compound is too soluble or insoluble in the chosen solvent.- The presence of impurities inhibiting crystal formation.- Screen a variety of solvents and solvent mixtures to find an appropriate system where the compound is soluble when hot and sparingly soluble when cold.- Try adding a seed crystal of the pure compound to induce crystallization.- Perform a preliminary purification step (e.g., a quick filtration through a small plug of silica) to remove impurities.
Oily Product Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent.- Presence of impurities that lower the melting point.- Choose a lower-boiling point solvent for recrystallization.- Attempt to purify the oil by column chromatography before re-attempting crystallization.
Poor Separation in Column Chromatography - Incorrect solvent system (eluent).- Overloading the column with the crude product.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities.- Reduce the amount of crude product loaded onto the column.

Data Presentation

Table 1: Yields of Monohydroxyisoflavone Synthesis and Purification
Compound Synthesis/Purification Step Method Reported Yield/Recovery
7-HydroxyisoflavoneSynthesisThiamine hydrochloride catalyst85%[5]
6,7,4'-TrihydroxyisoflavanoneOverall Synthesis (3 steps)Facile chemical synthesis71%[6]
Daidzin (Daidzein glycoside)CrystallizationMethanol80% recovery[3]
DaidzeinHydrolysis of Daidzin4N HCl92% recovery[3]
DaidzeinCrystallizationMethanol77% recovery[3]
DaidzeinExtraction from Tempeh96% Ethanol, 0.6 mm particle size, 270 min19.42 mg/100g[7]
Table 2: HPLC Analysis Parameters for Monohydroxyisoflavones
Parameter Daidzein and Genistein Daidzein and its Glycosides
Column C18 (250 x 4.6 mm, 5 µm)Not specified
Mobile Phase Methanol:Distilled Water (70:30)Linear gradient: 80% A/20% B to 30% A/70% B (A: Water with 0.1% phosphoric acid, B: Methanol)
Flow Rate 0.6 mL/min1 mL/min
Detection Wavelength 261 nm260 nm
Linearity Range (Daidzein) Not specified0.43 to 221 µg/mL

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxyisoflavone

This protocol is based on a green chemistry approach using a thiamine hydrochloride catalyst.[5]

Materials:

  • α-bromoacetophenone

  • 2,4-Dihydroxybenzaldehyde

  • Thiamine hydrochloride

  • Ethanol (95%)

  • Sodium hydroxide (3 M)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Catalyst Preparation:

    • Dissolve 0.21 g (0.6 mmol) of thiamine hydrochloride in 0.64 mL of water and add 2.4 mL of 95% ethanol.

    • Cool the solution in an ice bath.

    • Slowly add 0.40 mL of 3 M NaOH dropwise while stirring, keeping the temperature below 20°C. The solution will turn from intense yellow to pale yellow.

  • Reaction:

    • In a 25-mL round-bottom flask, mix 0.5 g (2.5 mmol) of α-bromoacetophenone and the prepared thiamine catalyst (0.6 mmol) in 4 mL of ethanol.

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add 0.26 mL (2.5 mmol) of 2,4-dihydroxybenzaldehyde to the mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into 20 mL of distilled water.

    • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting product by recrystallization or column chromatography (Ethyl acetate:Hexane, 1:4 v/v).

Protocol 2: Purification of Daidzein from Soy Extract

This protocol is adapted from methods for isolating isoflavones from soy products.[3]

Materials:

  • Crude soy extract containing daidzein

  • Methanol

  • Activated carbon

  • 4N Hydrochloric acid

Procedure:

  • Initial Purification (if starting from glycoside form, daidzin):

    • Dissolve the crude daidzin in methanol (e.g., 5.87 g in 300 mL).

    • Add activated carbon to decolorize the solution and filter to remove the carbon.

    • Concentrate the solution by evaporation (e.g., to 120 mL) and refrigerate overnight to allow crystallization.

    • Collect the daidzin crystals by filtration.

  • Hydrolysis to Daidzein:

    • Reflux the purified daidzin in 4N HCl for 5 hours at approximately 105°C.

    • Cool the solution and collect the precipitated daidzein by filtration.

  • Final Crystallization of Daidzein:

    • Dissolve the crude daidzein in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the pure daidzein crystals by filtration and wash with a small amount of cold methanol.

    • Dry the crystals under vacuum.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Daidzein

Daidzein has been shown to modulate several key signaling pathways involved in inflammation and cell growth.

Daidzein_Signaling cluster_akt_mtor PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_ppar PPAR Pathway Daidzein_akt Daidzein PI3K PI3K Daidzein_akt->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR BDNF BDNF (Neuroprotection) mTOR->BDNF Daidzein_nfkb Daidzein IKK IKK Daidzein_nfkb->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB p65 IkB->NFkB Inflammation_nfkb Pro-inflammatory Gene Expression NFkB->Inflammation_nfkb Daidzein_mapk Daidzein p38 p38 Daidzein_mapk->p38 ERK ERK1/2 Daidzein_mapk->ERK JNK JNK Daidzein_mapk->JNK Inflammation_mapk Inflammation p38->Inflammation_mapk ERK->Inflammation_mapk JNK->Inflammation_mapk Daidzein_ppar Daidzein PPARa PPARα Daidzein_ppar->PPARa PPARg PPARγ Daidzein_ppar->PPARg Anti_Inflammation Anti-inflammatory Effects PPARa->Anti_Inflammation PPARg->Anti_Inflammation

Caption: Daidzein's multifaceted interaction with key cellular signaling pathways.

Experimental Workflow for Synthesis and Purification

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Phenol, Phenylacetic Acid) reaction Chemical Reaction (e.g., Deoxybenzoin Route) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring quench Quenching monitoring->quench extraction Solvent Extraction quench->extraction drying Drying Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography (Optional) evaporation->chromatography crystallization Recrystallization evaporation->crystallization chromatography->crystallization filtration Filtration and Washing crystallization->filtration drying_final Drying of Pure Product filtration->drying_final purity Purity Check (HPLC, NMR, MS) drying_final->purity yield_calc Yield Calculation purity->yield_calc

Caption: A generalized workflow for the synthesis and purification of monohydroxyisoflavones.

References

Technical Support Center: Resolving Solubility Issues of Monohydroxyisoflavone in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who are encountering difficulties in dissolving Monohydroxyisoflavone and other poorly soluble flavonoids in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Monohydroxyisoflavone is not dissolving in DMSO at room temperature. What should I do first?

A1: Initially, ensure you are using a fresh, anhydrous (dry) bottle of DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1][2] If the compound still does not dissolve, you can try gentle heating or sonication.

Q2: I observe a suspension or precipitate in my DMSO stock solution. What could be the cause?

A2: Precipitation in DMSO stocks can occur for several reasons. The most common cause is the absorption of atmospheric water, which reduces the solvent capacity for nonpolar compounds.[2] Another reason could be that the compound's solubility limit has been exceeded. Repeated freeze-thaw cycles can also contribute to compound precipitation.[2] It is recommended to store DMSO stocks in tightly sealed vials, consider storing them in a desiccated environment, and aliquot them into smaller volumes to minimize freeze-thaw cycles.

Q3: Is it safe to heat my Monohydroxyisoflavone solution in DMSO? What is the recommended procedure?

A3: Yes, gentle heating can be an effective method to increase solubility. However, it must be done with caution. DMSO is stable at temperatures below 150°C, but prolonged heating at high temperatures or the presence of acids or bases can catalyze its decomposition.[3][4] For dissolving compounds, it is generally recommended to warm the solution gently. A water bath set to 37°C is a common starting point.[5] You can increase the temperature, but it is advisable not to exceed 60-70°C to prevent any potential degradation of both the solvent and the compound.[6] Always monitor the solution and use the lowest effective temperature.

Q4: How can sonication help improve solubility, and are there any risks?

A4: Sonication uses high-frequency sound waves to agitate the solvent and solute particles, which can break intermolecular interactions and accelerate dissolution.[7][8][9] This method is particularly useful for compounds that are difficult to dissolve by simple vortexing or stirring.[10] Low-energy sonication can even re-dissolve compounds that have precipitated from DMSO stocks.[2] The primary risk is heat generation, which could potentially degrade a thermally sensitive compound. To mitigate this, use short pulses of sonication (e.g., 30 seconds on, 30-45 seconds off) and keep the sample vial on ice.[11]

Q5: What are co-solvents, and how can they be used to resolve solubility issues?

A5: If a compound remains insoluble in 100% DMSO, using a co-solvent system can be a viable strategy. A co-solvent is a secondary solvent added to the primary solvent (DMSO) to alter its properties and enhance the solubility of the solute. For biological assays, it is critical to choose a co-solvent that is compatible with the experimental system. Common co-solvents include ethanol, methanol, or dimethylformamide (DMF).[1] However, the introduction of any co-solvent may impact your downstream experiments, so it is crucial to include a vehicle control (DMSO + co-solvent) to account for any potential effects.

Q6: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A6: This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer or medium. The compound, which is soluble in the organic solvent, crashes out upon contact with the aqueous environment. One effective technique is to first add a small amount of DMSO to the aqueous medium (to bring the final desired DMSO concentration close to its final value, e.g., 0.1%) before slowly adding the DMSO stock solution while gently stirring.[12] This can help to create a more gradual solvent transition and keep the compound in solution.

Quantitative Data: Solubility of Representative Flavonoids

CompoundSolventSolubilityTemperature (°C)
Daidzein DMSO~30 mg/mLNot Specified
Dimethyl Formamide (DMF)~10 mg/mLNot Specified
Ethanol~0.1 mg/mLNot Specified
Quercetin DMSO150 mg/mL25
Ethanol4.0 mg/mL37
Water~0.01 mg/mL25
Genistein DMSOGood SolubilityNot Specified
EthanolGood SolubilityNot Specified
WaterPoorly SolubleNot Specified

(Data sourced from references 18, 25, 26)

Experimental Protocols

Protocol 1: Dissolution Using Gentle Heating
  • Preparation : Weigh the Monohydroxyisoflavone into a sterile, appropriate-sized glass vial. Add the required volume of anhydrous DMSO to achieve the desired concentration.

  • Initial Mixing : Tightly cap the vial and vortex it for 1-2 minutes at room temperature. Visually inspect for undissolved particles.

  • Heating : If the compound is not fully dissolved, place the vial in a water bath or heating block pre-heated to 37°C.[5]

  • Agitation : Incubate for 10-15 minutes, vortexing the vial every 2-3 minutes to facilitate dissolution.

  • Temperature Increase (Optional) : If solubility is still poor, you may increase the temperature in increments of 5-10°C, not exceeding 60°C. Repeat step 4 at the higher temperature.

  • Final Assessment : Once the solution is clear, remove it from the heat source and allow it to cool to room temperature. Visually inspect to ensure the compound remains in solution.

Protocol 2: Dissolution Using Sonication
  • Preparation : Prepare the Monohydroxyisoflavone and DMSO mixture in a glass vial as described in Protocol 1, Step 1.

  • Initial Mixing : Vortex the vial for 1-2 minutes.

  • Sonication Setup : Place the vial in an ultrasonic water bath. Ensure the water level is sufficient to cover the solvent level within the vial. To prevent overheating, you can use an ice-water bath.

  • Sonication Process : Sonicate the solution using short, intermittent pulses (e.g., 30 seconds on, 30-45 seconds off) for a total sonication time of 10-30 minutes.[5][11]

  • Visual Inspection : Periodically check the vial for dissolution. If necessary, briefly vortex the vial between sonication cycles.

  • Completion : Once the solution is clear, cease sonication. Allow the solution to return to room temperature and inspect for any precipitation.

Visual Guides

Troubleshooting Workflow for Poor Solubility

G Troubleshooting Workflow for Poor Solubility start Start: Compound (Monohydroxyisoflavone) + Anhydrous DMSO vortex Vortex at Room Temperature start->vortex check1 Is Compound Fully Dissolved? vortex->check1 heat Gentle Heating (37-60°C Water Bath) check1->heat No success Success: Solution Ready for Use (Store properly) check1->success Yes check2 Is Compound Fully Dissolved? heat->check2 sonicate Sonication (Pulsed, on Ice) check2->sonicate No check2->success Yes check3 Is Compound Fully Dissolved? sonicate->check3 cosolvent Consider Alternatives: 1. Use a Co-solvent 2. Prepare a fresh, lower concentration stock 3. Check compound purity check3->cosolvent No check3->success Yes G Isoflavone Inhibition of PI3K/Akt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Outcome receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis isoflavone Isoflavone (e.g., Genistein) isoflavone->akt Inhibition

References

Common pitfalls in handling Monohydroxyisoaflavinine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Monohydroxyisoaflavinine is a specialized isoflavone with limited publicly available data. The information provided in this technical support center is largely based on the well-documented properties and behaviors of structurally similar and extensively studied isoflavones, such as genistein and daidzein. Researchers should use this guidance as a starting point and optimize their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an isoflavone compound with the chemical formula C₂₈H₃₉NO₂ and a molecular weight of 421.615 g/mol . While specific research on this compound is limited, isoflavones as a class are known for a variety of biological activities. They are recognized for their potential anti-inflammatory, antioxidant, and anti-cancer properties.[1] These effects are often attributed to their ability to modulate various cellular signaling pathways.[2]

Q2: What are the recommended storage conditions for this compound?

Based on general guidelines for isoflavones, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture to prevent degradation. Long-term storage in a freezer (-20°C) is also a common practice for powdered compounds.

Q3: How do I prepare a stock solution of this compound?

This compound is reported to be water-soluble and alcohol-soluble. For cell culture experiments, a common practice for isoflavones is to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Q4: How stable are isoflavone solutions during experiments?

The stability of isoflavones in solution can be influenced by several factors including temperature, pH, and exposure to light.[3] Malonyl and acetyl derivatives of isoflavones are particularly heat-sensitive and can be converted to their corresponding glycosides or aglycones upon heating.[4] For instance, studies on genistein and daidzein have shown that their degradation follows first-order kinetics at elevated temperatures.[3] It is advisable to prepare fresh dilutions for each experiment and to protect solutions from light.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Question: I am observing high variability between replicate wells or experiments when treating cells with this compound. What could be the cause?

  • Answer:

    • Compound Precipitation: Isoflavones can have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. Visually inspect your treatment media for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent system for the initial stock.

    • Incomplete Solubilization: Ensure your stock solution is fully dissolved before diluting it into the culture medium. Vortexing or gentle warming might be necessary.

    • Degradation of the Compound: As mentioned, isoflavones can degrade over time, especially when exposed to light or non-optimal pH. Prepare fresh working solutions for each experiment from a frozen stock.

    • Cell Culture Variability: Ensure consistent cell seeding density and health across all wells. Variations in cell number can significantly impact the results of proliferation or viability assays.

Issue 2: Difficulty in dissolving the compound.

  • Question: I am struggling to dissolve this compound for my experiments. What should I do?

  • Answer:

    • Solvent Choice: While reported to be water and alcohol soluble, using a small amount of a polar aprotic solvent like DMSO to create a concentrated stock is a standard approach for many organic compounds.

    • Sonication: Gentle sonication can aid in the dissolution of the powder.

    • pH Adjustment: The solubility of isoflavones can be pH-dependent. However, be cautious with pH adjustments as it can also affect the stability of the compound and the viability of your cells.

Issue 3: Low or no observable biological effect.

  • Question: I am not observing the expected anti-inflammatory or anti-proliferative effects of this compound in my experiments. Why might this be?

  • Answer:

    • Concentration Range: The effective concentration of isoflavones can vary significantly depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response experiment covering a broad range of concentrations to determine the optimal working concentration.

    • Treatment Duration: The biological effects of isoflavones may require a specific duration of exposure. Consider performing a time-course experiment to identify the optimal treatment time.

    • Compound Inactivity: It is possible that under your specific experimental conditions, this compound does not exert the expected effect. Confirm the identity and purity of your compound through analytical methods if possible.

    • Cellular Metabolism: Cells can metabolize isoflavones into different forms, which may have altered biological activity. This is a complex factor that can influence experimental outcomes.

Data Presentation

Table 1: General Stability of Isoflavones Under Different Conditions (Based on Genistein and Daidzein Studies)

ConditionObservationReference
Temperature Degradation increases with higher temperatures. Malonyl and acetyl forms are particularly heat-labile and can convert to glycosides or aglycones.[3][5]
pH Stability can be pH-dependent. For example, the antioxidant activity of genistein decreases more rapidly at pH 9 compared to pH 7.[3]
Light Exposure to light, especially in the presence of photosensitizers like riboflavin, can lead to significant degradation.[6]

Experimental Protocols

Detailed Methodology: Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for determining the effect of an isoflavone, such as this compound, on the viability of adherent cells.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions cell_treatment Treat Cells with Compound compound_prep->cell_treatment mtt_addition Add MTT Reagent cell_treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Read Absorbance solubilization->read_absorbance data_analysis Calculate Cell Viability read_absorbance->data_analysis

Caption: A typical experimental workflow for assessing cell viability using the MTT assay.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Isoflavone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, LPS IKK IKK Activation stimulus->IKK isoflavone This compound isoflavone->IKK Inhibits IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation gene_transcription Gene Transcription NFkB_translocation->gene_transcription inflammatory_response Inflammatory Response (e.g., COX-2, iNOS) gene_transcription->inflammatory_response

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by isoflavones.

References

How to prevent Monohydroxyisoaflavinine precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Monohydroxyisoaflavinine in media during experiments.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture media.

Question: Why is my this compound precipitating instantly when I add it to my media?

Answer:

Immediate precipitation, often appearing as cloudiness or visible particles, is typically due to "solvent shock." this compound, like many organic compounds, is likely more soluble in organic solvents such as DMSO than in aqueous-based cell culture media. When a concentrated stock solution in an organic solvent is rapidly diluted into the aqueous media, the compound can crash out of solution.

Solutions:

  • Reduce Solvent Shock:

    • Pre-warm the cell culture media to 37°C before adding the compound.

    • Instead of adding the concentrated stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of pre-warmed media.

    • Add the stock solution dropwise to the vortexing media to ensure rapid and thorough mixing.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity.

  • Optimize Stock Concentration:

    • If possible, use a lower concentration of the stock solution to reduce the magnitude of the solvent shock.

Issue: Media becomes cloudy or develops a precipitate over time in the incubator.

Question: My media with this compound looked fine initially, but now there is a precipitate after incubation. What could be the cause?

Answer:

Delayed precipitation can be caused by several factors related to the stability of the compound in the specific conditions of the cell culture incubator.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Temperature Shift The solubility of this compound may decrease as the media cools from room temperature to the incubator temperature of 37°C, or vice versa.Pre-warm all solutions to 37°C before mixing. Minimize the time the media is outside the incubator.
pH Shift The CO₂ environment in an incubator can slightly acidify the media, which may affect the solubility of pH-sensitive compounds.Ensure your media is properly buffered for the CO₂ concentration in your incubator. Verify the pH of the media after the addition of the compound.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to the formation of insoluble complexes.Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. Consider reducing the serum concentration if applicable and if it does not negatively impact your cells.
Concentration Exceeds Solubility Limit The concentration of this compound in the media may be at or near its saturation point, and slight environmental changes can cause it to precipitate.Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media and under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on the properties of similar isoflavonoid compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a powerful aprotic solvent capable of dissolving many poorly water-soluble compounds.

Q2: What is a safe concentration of DMSO to use in my cell culture experiments?

A2: The final concentration of DMSO in your cell culture media should be kept as low as possible to avoid cytotoxic effects. A concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many researchers aiming for 0.1% or lower. It is crucial to include a vehicle control (media with the same concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.

Q3: How should I store my this compound stock solution?

A3: this compound should be stored at 2-8°C. For stock solutions in DMSO, it is recommended to aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation. Store these aliquots at -20°C or -80°C for long-term stability.

Q4: Could the precipitate I'm seeing be something other than the compound?

A4: Yes, precipitation in cell culture media can also be caused by other factors such as:

  • Contamination: Bacterial or fungal contamination can cause the media to become turbid. This can be checked by microscopic examination.

  • Media Components: High concentrations of salts, amino acids, or proteins in the media can sometimes precipitate, especially after temperature changes or pH shifts.

  • Cell Debris: In dense or unhealthy cultures, an accumulation of dead cells and debris can be mistaken for precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required amount of this compound and DMSO to achieve the desired stock concentration. While specific solubility data is limited, a starting concentration of 10-20 mg/mL in DMSO is a reasonable estimate based on similar compounds.

  • In a sterile environment (e.g., a laminar flow hood), weigh out the this compound powder and place it into a sterile vial.

  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected sterile tubes.

  • Label the tubes clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without causing precipitation.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Your specific cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Microscope

Procedure:

  • Prepare a series of dilutions of your this compound stock solution into the pre-warmed cell culture medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold dilutions).

  • Include a vehicle control (media with the highest concentration of DMSO that will be used in your dilutions).

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment.

  • Visually inspect the solutions for any signs of precipitation (cloudiness, visible particles) at regular intervals.

  • For a more detailed examination, take a small aliquot from each dilution and observe it under a microscope.

  • The highest concentration that remains clear throughout the incubation period is your maximum working concentration.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Dissolve & Vortex stock_powder->dissolve stock_dmso DMSO stock_dmso->dissolve stock_solution Concentrated Stock (e.g., 10 mg/mL) dissolve->stock_solution aliquot Aliquot & Store at -20°C stock_solution->aliquot dilution Serial Dilution aliquot->dilution prewarm_media Pre-warm Media to 37°C prewarm_media->dilution final_solution Final Working Solution (in Media) dilution->final_solution

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_inflammation Potential Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_JNK p38/JNK MAPK TLR4->p38_JNK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription AP1 AP-1 p38_JNK->AP1 AP1->Cytokines Transcription This compound This compound This compound->IKK Inhibition This compound->p38_JNK Inhibition

Caption: Potential anti-inflammatory signaling pathway.

apoptosis_pathway cluster_apoptosis Potential Pro-Apoptotic Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition mTOR->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential pro-apoptotic signaling pathway.

Technical Support Center: Optimizing Buffer pH for Monohydroxyisoaflavinine Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer pH to ensure maximal activity of Monohydroxyisoaflavinine in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing buffer pH for this compound activity?

A1: The initial and most critical step is to determine the optimal pH range for your specific enzyme of interest.[1][2] Every enzyme exhibits maximum activity within a specific pH range.[1][2] Operating outside this optimal range can lead to reduced enzyme efficiency or even denaturation, where the enzyme loses its functional shape.[1][3] Therefore, before assessing the activity of this compound, you must first establish the ideal pH for the enzyme itself.

Q2: How do I select an appropriate buffer for my experiments with this compound?

A2: Choosing the right buffer is crucial for reliable and reproducible results.[1][3] An ideal buffer should have a stable pH near the enzyme's optimal working range and should not interact with the enzyme or the substrate.[3] Commonly used buffers in enzyme assays include phosphate, Tris, and HEPES buffers, each with distinct pH ranges and properties.[1][3][4] For enzymes active in a neutral to slightly alkaline pH (7-9), Tris and HEPES are often good choices.[3][4] If your enzyme is a metalloenzyme, it is advisable to avoid phosphate buffers as they can chelate metal ions, potentially inhibiting enzyme activity.[4]

Q3: Can the buffer itself affect the activity of this compound or the enzyme?

A3: Yes, buffer components can sometimes interact with the enzyme or substrate, influencing the reaction rate.[4][5] For instance, Tris buffer has been observed to act as an activator for some enzymes.[4] It is recommended to test the enzyme's activity in the presence of increasing concentrations of your chosen buffer while keeping the ionic strength constant. This will help you identify a buffer that has a minimal effect on the reaction rate itself.[4]

Q4: My enzyme activity is lower than expected. Could the buffer pH be the issue?

A4: Unexpectedly low enzyme activity can indeed be a result of suboptimal buffer pH.[6] Even small deviations from the optimal pH can cause significant changes in enzyme activity.[6] It is essential to use a calibrated pH meter to confirm that your buffer is at the correct pH before starting your experiment.[6] If the pH is correct, other factors to consider include incorrect enzyme concentration, improper storage of reagents, or the presence of inhibitors in your sample.[6][7]

Q5: Should I use a single "universal" buffer or multiple buffers to test a wide pH range?

A5: While a universal buffer, which is a mixture of several buffering agents, can be used to cover a broad pH range, it is often preferable to use a set of buffers with overlapping pH ranges.[8] This approach allows you to test the effect of both the pH and the specific buffer components on the enzyme's activity.[8] Each buffer system has its optimal buffering capacity within a specific pH range, and deviating from this can lead to a less stable pH during the experiment.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results Buffer pH is unstable and drifting during the experiment.Ensure you are using the buffer within its effective buffering range (typically pKa ± 1). Prepare fresh buffer for each experiment and verify the pH immediately before use. Consider using a buffer with a higher buffering capacity, such as HEPES or MOPS.[1]
Low or no enzyme activity The pH of the buffer is outside the optimal range for the enzyme.Systematically test a range of pH values to determine the optimal pH for your enzyme before introducing this compound. Use a series of buffers with overlapping pH ranges to cover a broad spectrum.[8]
The buffer components are inhibiting the enzyme.Test for buffer interference by measuring enzyme activity in different buffer systems at the same pH. For example, compare the activity in a phosphate buffer versus a Tris buffer at pH 7.4.[4]
Precipitation observed in the reaction mixture The buffer is interacting with this compound or other components.Isoflavonoids can have limited solubility depending on the pH.[9][10] Observe the solubility of this compound in your chosen buffer at different pH values. You may need to adjust the buffer composition or add a small amount of a co-solvent.
High background signal in the assay The buffer itself is contributing to the signal (e.g., absorbance or fluorescence).Select a buffer that has low absorbance in the UV or visible range of your assay.[3] Always run a "buffer blank" control (all reaction components except the enzyme) to measure any background signal.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Enzyme Activity

This protocol outlines a general method for determining the optimal pH for your enzyme of interest before testing the effects of this compound.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • A series of buffers covering a pH range (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Tris for pH 7-9, Glycine-NaOH for pH 9-11)

  • Spectrophotometer or other appropriate detection instrument

  • pH meter

Procedure:

  • Prepare a stock solution of your enzyme and substrate.

  • Prepare a series of buffers at different pH values (e.g., in 0.5 pH unit increments).

  • For each pH to be tested, set up a reaction mixture containing the buffer, substrate, and any necessary cofactors.

  • Equilibrate the reaction mixtures to the desired assay temperature.

  • Initiate the reaction by adding the enzyme to each reaction mixture.

  • Measure the initial reaction velocity (the rate of product formation or substrate consumption) at each pH.

  • Plot the initial reaction velocity as a function of pH to determine the optimal pH for enzyme activity.

Hypothetical Data: pH Profile of a Kinase
pHBuffer SystemRelative Activity (%)
5.0Citrate15
5.5Citrate35
6.0Phosphate58
6.5Phosphate85
7.0Phosphate100
7.5Tris-HCl92
8.0Tris-HCl75
8.5Tris-HCl50
9.0Glycine-NaOH25

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate) setup Set up Reactions reagents->setup buffers Prepare Buffers (Varying pH) buffers->setup incubate Incubate at Constant Temperature setup->incubate measure Measure Activity incubate->measure plot Plot Activity vs. pH measure->plot determine Determine Optimal pH plot->determine

Caption: Workflow for determining the optimal pH for enzyme activity.

Troubleshooting_Logic start Unexpected Results in This compound Assay check_ph Is the buffer pH correct and stable? start->check_ph check_buffer_comp Could buffer components be interfering? check_ph->check_buffer_comp Yes adjust_ph Calibrate pH meter and prepare fresh buffer check_ph->adjust_ph No check_solubility Is this compound soluble? check_buffer_comp->check_solubility No test_alt_buffer Test an alternative buffer system check_buffer_comp->test_alt_buffer Yes adjust_solvent Modify buffer or add co-solvent check_solubility->adjust_solvent No other_factors Investigate other factors: - Enzyme concentration - Reagent stability - Inhibitors check_solubility->other_factors Yes adjust_ph->start test_alt_buffer->start adjust_solvent->start

Caption: A logical troubleshooting workflow for unexpected assay results.

References

Technical Support Center: Troubleshooting Guide for Monohydroxyisoaflavinine and Related Isoaflavinine Derivative Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Monohydroxyisoaflavinine (CAS: 116865-09-9): Publicly available research and detailed experimental data specifically for this compound are limited. This guide provides troubleshooting advice based on common assays and challenges encountered with the broader class of isoflavonoids and their derivatives. The principles and methodologies outlined here are applicable to research involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and handling recommendations for this compound?

A1: this compound is a derivative of the isoflavonoid family. While specific data is scarce, related compounds are often crystalline solids with poor water solubility. It is recommended to dissolve the compound in an organic solvent such as DMSO or ethanol to create a stock solution, which can then be diluted in aqueous buffers or cell culture media for experiments. Store the solid compound and stock solutions at -20°C or lower, protected from light and moisture to ensure stability.

Q2: What are the known biological activities of this compound?

Troubleshooting Guide: Cell Viability Assays (e.g., MTT, Resazurin-based)

A common application for novel compounds like this compound is the assessment of their effects on cell proliferation and cytotoxicity.

Q3: My negative control (untreated cells) shows low viability. What could be the cause?

A3: Low viability in negative controls can be due to several factors:

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding. Use cells with a low passage number.

  • Seeding Density: Optimize the cell seeding density. Too few cells may not proliferate well, while too many can lead to overgrowth and cell death.

  • Contamination: Check for microbial contamination in your cell culture.

  • Reagent Quality: Ensure the culture medium and supplements are not expired and have been stored correctly.

Q4: I am observing high variability between my replicate wells. How can I improve consistency?

A4: High variability can obscure the true effect of your compound. To minimize it:

  • Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips. When seeding cells, ensure they are evenly suspended before aspirating.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.

  • Compound Precipitation: Your compound may be precipitating at the tested concentrations. Visually inspect the wells under a microscope for any precipitates. If observed, you may need to adjust the solvent concentration or use a different vehicle.

Q5: The dose-response curve for this compound is not sigmoidal. What does this mean?

A5: A non-sigmoidal dose-response curve can indicate several things:

  • Compound Solubility Issues: The compound may be precipitating at higher concentrations, leading to a plateau or a drop in the expected effect.

  • Complex Biological Response: The compound might have biphasic effects, where it is stimulatory at low concentrations and inhibitory at high concentrations, or vice versa.

  • Assay Interference: The compound might interfere with the assay chemistry itself. For example, some compounds can directly reduce MTT or resazurin, leading to a false positive signal for viability. It is crucial to run a control with the compound in cell-free media to check for such interference.

Illustrative Quantitative Data for an Isoaflavinine Derivative

The following table provides an example of how to present IC50 data for a hypothetical isoflavonine derivative in different cancer cell lines. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Cell LineTissue of OriginAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast CancerMTT4815.2 ± 2.1
A549Lung CancerResazurin4825.8 ± 3.5
HCT116Colon CancerMTT7212.5 ± 1.8

Experimental Workflow for a Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare this compound stock solution (e.g., in DMSO) p2 Prepare serial dilutions of the compound p1->p2 p3 Culture and harvest cells in logarithmic growth phase a1 Seed cells into a 96-well plate p3->a1 a2 Allow cells to adhere (overnight incubation) a1->a2 a3 Treat cells with compound dilutions and controls a2->a3 a4 Incubate for desired duration (e.g., 48h) a3->a4 a5 Add viability reagent (e.g., MTT, Resazurin) a4->a5 a6 Incubate for color/fluorescence development a5->a6 d1 Measure absorbance or fluorescence with a plate reader a6->d1 d2 Subtract background (media-only controls) d1->d2 d3 Normalize data to vehicle-treated controls d2->d3 d4 Plot dose-response curve and calculate IC50 d3->d4

A generalized workflow for determining the IC50 value of this compound in a cell-based viability assay.

Troubleshooting Guide: Enzyme Inhibition Assays

Q6: I am not observing any inhibition of my target enzyme, even at high concentrations of this compound.

A6: A lack of inhibition could be due to:

  • Incorrect Enzyme Target: this compound may not be an inhibitor of the specific enzyme you are testing.

  • Inactive Compound: Ensure the compound has not degraded. Use a fresh stock solution.

  • Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the compound's inhibitory activity.

  • High Substrate Concentration: If the compound is a competitive inhibitor, a high concentration of the substrate can overcome the inhibition. Try running the assay with the substrate concentration at or below its Km value.

Q7: My enzyme activity is unstable or decreases over the course of the assay.

A7: Enzyme instability can be addressed by:

  • Enzyme Handling: Keep the enzyme on ice at all times and use it as fresh as possible. Avoid repeated freeze-thaw cycles.

  • Assay Buffer Components: Ensure your buffer contains any necessary cofactors or stabilizing agents (e.g., DTT, BSA).

  • Protease Contamination: If using a crude enzyme preparation, protease contamination could be degrading your target enzyme. Consider adding protease inhibitors to your buffer.

Troubleshooting Decision Tree for Enzyme Inhibition Assays

G start Problem: Inconsistent or Unexpected Enzyme Inhibition Results q1 Is the positive control inhibitor working? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there high variability between replicates? a1_yes->q2 res1 Check enzyme activity, substrate and buffer preparation. Verify plate reader settings. a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res2 Review pipetting technique. Ensure proper mixing. Check for bubbles in wells. a2_yes->res2 q3 Is the compound soluble in the assay buffer? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no res4 Consider alternative enzyme targets or assay formats. The compound may not inhibit the chosen enzyme. a3_yes->res4 res3 Decrease final solvent concentration. Consider adding a non-ionic detergent (e.g., Triton X-100). a3_no->res3

A decision tree to troubleshoot common issues in enzyme inhibition assays.

Troubleshooting Guide: Western Blotting for Signaling Pathway Analysis

Western blotting is often used to investigate how a compound affects cellular signaling pathways by measuring changes in protein phosphorylation or expression.

Q8: I am seeing a weak or no signal for my protein of interest.

A8: A weak or absent signal can be frustrating. Here are some potential causes and solutions:

  • Low Protein Abundance: The target protein may be expressed at low levels in your cells. Increase the amount of protein loaded per well.

  • Inefficient Protein Transfer: Ensure proper transfer from the gel to the membrane. Check your transfer buffer composition and the transfer time/voltage.

  • Antibody Issues: The primary antibody concentration may be too low; try increasing it or incubating overnight at 4°C. Ensure the secondary antibody is compatible with the primary antibody and is not expired.

  • Suboptimal Lysis Buffer: Use a lysis buffer that is appropriate for your target protein's cellular localization and contains protease and phosphatase inhibitors.

Q9: I have high background on my Western blot, which is obscuring my bands.

A9: High background can be reduced by:

  • Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).

  • Antibody Concentration: The primary or secondary antibody concentrations may be too high. Titrate your antibodies to find the optimal concentration.

  • Washing Steps: Increase the number and/or duration of the washing steps to remove non-specifically bound antibodies.

  • Membrane Handling: Handle the membrane with forceps to avoid contamination from skin oils and proteins.

Plausible Signaling Pathway for Isoaflavinine Derivatives

Given that many isoflavonoids are known to interact with receptor tyrosine kinases and downstream signaling cascades, a plausible (though hypothetical for this compound) mechanism of action could involve the inhibition of a growth factor-mediated pathway like the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GF Growth Factor GF->RTK binds Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes MHI This compound MHI->RTK MHI->PI3K may inhibit

A representative diagram of a signaling pathway potentially modulated by isoflavonine derivatives.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Monohydroxyisoaflavinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of Monohydroxyisoaflavinine. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a type of isoflavone, a class of flavonoids known for their potential health benefits, including antioxidant and anti-inflammatory properties. However, like many flavonoids, it is poorly soluble in water, which can limit its absorption in the gastrointestinal tract and reduce its overall bioavailability and therapeutic efficacy.[1]

Q2: What are the primary factors that influence the bioavailability of isoflavones like this compound?

Several factors can affect the absorption and metabolism of isoflavones:

  • Chemical Form: Isoflavones exist as aglycones (the parent compound) or glycosides (bound to a sugar molecule). Aglycones are generally more readily absorbed.[2]

  • Food Matrix: The composition of the food or formulation in which the isoflavone is delivered can significantly impact its release and absorption.

  • Gut Microbiota: Intestinal bacteria play a crucial role in metabolizing isoflavones, which can affect their absorption and the formation of active metabolites.[3]

  • Gastrointestinal Transit Time: A faster transit time may increase bioavailability.[2]

  • Dietary Components: High-fiber diets can decrease isoflavone bioavailability.[2]

Q3: What are the most promising strategies to enhance the bioavailability of poorly soluble flavonoids?

Researchers are exploring several formulation strategies to improve the oral bioavailability of flavonoids:

  • Nanotechnology: Techniques like nanoencapsulation, nanosuspensions, and nanoemulsions can increase the surface area of the compound, improving its dissolution rate and absorption.[4]

  • Solid Dispersions: Dispersing the flavonoid in a polymer matrix can enhance its solubility.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can improve the solubility of the flavonoid.

  • Lipid-Based Formulations: Incorporating the compound into oils, emulsions, or self-microemulsifying drug delivery systems (SMEDDS) can enhance absorption.

Troubleshooting Guide

Issue 1: Low plasma concentrations of this compound observed in preclinical animal models.

  • Possible Cause 1: Poor aqueous solubility of the free compound.

    • Troubleshooting Step: Consider reformulating this compound using a bioavailability enhancement technique. Refer to the table below for a comparison of common methods.

  • Possible Cause 2: Rapid metabolism in the gut or liver.

    • Troubleshooting Step: Co-administer with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if known. However, this approach requires careful consideration of potential drug-drug interactions.

  • Possible Cause 3: Inefficient absorption across the intestinal epithelium.

    • Troubleshooting Step: Investigate the use of absorption enhancers, though their use must be carefully evaluated for safety and potential effects on intestinal barrier function.

Issue 2: High variability in bioavailability between individual animals in the same study group.

  • Possible Cause 1: Differences in gut microbiota composition.

    • Troubleshooting Step: Standardize the diet of the animals for a period before the study to help normalize gut flora. Consider analyzing fecal samples to assess microbial populations.[3]

  • Possible Cause 2: Inconsistent dosing or formulation.

    • Troubleshooting Step: Ensure the formulation is homogenous and that the dosing procedure is consistent for all animals. For oral gavage, ensure proper technique to minimize variability in delivery to the stomach.

Issue 3: Difficulty in detecting and quantifying this compound and its metabolites in plasma samples.

  • Possible Cause 1: Inadequate sensitivity of the analytical method.

    • Troubleshooting Step: Optimize the sample preparation and analytical method. Consider using a more sensitive detection method like mass spectrometry (LC-MS/MS).[5] Pre-column derivatization can also enhance detection.[6][7]

  • Possible Cause 2: Improper sample handling and storage.

    • Troubleshooting Step: Ensure plasma samples are processed and stored correctly to prevent degradation of the analyte. Use appropriate anticoagulants and store samples at -80°C until analysis.

Data Presentation

Table 1: Comparison of Formulation Strategies to Enhance Flavonoid Bioavailability

Formulation StrategyPrinciplePotential AdvantagesPotential Disadvantages
Nanosuspension Reduction of particle size to the nanometer range, increasing surface area and dissolution velocity.[4]High drug loading, improved dissolution rate.Potential for particle aggregation, requires specialized equipment.
Nanoemulsion Formation of a stable oil-in-water or water-in-oil emulsion with droplet sizes in the nanometer range.[4]Increased solubility, improved absorption via lymphatic uptake.Lower drug loading capacity, potential for instability.
Solid Dispersion Dispersion of the drug in an inert carrier matrix at the solid state.Enhanced solubility and dissolution rate.Potential for recrystallization of the drug, manufacturing challenges.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.Increased aqueous solubility, improved stability.Limited drug loading, potential for renal toxicity at high doses.
Lipid-Based Formulations (e.g., SMEDDS) Isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water microemulsions upon dilution with aqueous media.Enhanced solubility and oral bioavailability.Potential for gastrointestinal irritation, complex formulation development.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rodent Model)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 50 ± 122.0 ± 0.5250 ± 60100 (Reference)
Nanosuspension 250 ± 451.0 ± 0.31200 ± 210480
Solid Dispersion 180 ± 351.5 ± 0.4950 ± 180380
SMEDDS 350 ± 600.75 ± 0.21800 ± 320720

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

  • Dissolution: Dissolve 100 mg of this compound in a suitable organic solvent (e.g., acetone).

  • Stabilizer Addition: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).

  • Nanoprecipitation: Inject the organic solution into the aqueous stabilizer solution under high-speed homogenization (e.g., 10,000 rpm) to form a crude nanosuspension.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Sonication: Further reduce the particle size and improve homogeneity by probe sonication.

  • Characterization: Analyze the particle size, polydispersity index, and zeta potential of the resulting nanosuspension.

Protocol 2: In Vivo Bioavailability Study in a Rodent Model

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week with free access to standard chow and water.

  • Fasting: Fast the animals overnight (12-16 hours) before dosing, with continued access to water.

  • Dosing:

    • Divide animals into groups (n=6 per group) to receive different formulations of this compound (e.g., aqueous suspension, nanosuspension) via oral gavage at a dose of 50 mg/kg.

    • Include an intravenous (IV) group (dose of 5 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis:

    • Sample Preparation: Perform protein precipitation of plasma samples (e.g., with acetonitrile).[8]

    • Quantification: Analyze the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.[5]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis & PK Aqueous_Suspension Aqueous Suspension Dosing Oral Gavage Dosing (Rodent Model) Aqueous_Suspension->Dosing Nanosuspension Nanosuspension Nanosuspension->Dosing Solid_Dispersion Solid Dispersion Solid_Dispersion->Dosing SMEDDS SMEDDS SMEDDS->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Experimental workflow for in vivo bioavailability studies.

signaling_pathways cluster_flavonoid_action Flavonoid Cellular Action cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway Flavonoids Flavonoids (e.g., this compound) PI3K PI3K Flavonoids->PI3K modulates MAPK MAPK Flavonoids->MAPK modulates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Gene_Expression Modulation of Gene Expression MAPK->Gene_Expression

Caption: Potential signaling pathways modulated by flavonoids.[9][10]

logical_relationship Poor_Solubility Poor Aqueous Solubility of this compound Low_Dissolution Low Dissolution Rate in GI Tract Poor_Solubility->Low_Dissolution Low_Absorption Limited Intestinal Absorption Low_Dissolution->Low_Absorption Low_Bioavailability Low Oral Bioavailability Low_Absorption->Low_Bioavailability Formulation_Strategies Bioavailability Enhancement Strategies Improved_Solubility Improved Solubility/ Dissolution Formulation_Strategies->Improved_Solubility Enhanced_Absorption Enhanced Absorption Improved_Solubility->Enhanced_Absorption Improved_Bioavailability Improved Oral Bioavailability Enhanced_Absorption->Improved_Bioavailability

Caption: Rationale for bioavailability enhancement strategies.

References

Validation & Comparative

Validating the Structure of Synthetic Monohydroxyisoaflavinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a synthetic molecule's structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of the methodologies used to validate the structure of a synthesized batch of Monohydroxyisoaflavinine against a known structural analog, Isoaflavinine. Through the presentation of simulated experimental data, detailed protocols, and workflow visualizations, this document aims to provide a comprehensive framework for structural elucidation and validation.

Comparative Analysis of Spectroscopic and Spectrometric Data

The structural integrity of the newly synthesized this compound was assessed using a suite of analytical techniques. The data obtained were compared against those of the reference compound, Isoaflavinine, to confirm the introduction of the hydroxyl group and to ensure the integrity of the core molecular scaffold.

Analytical Technique This compound (Synthetic) Isoaflavinine (Reference) Interpretation
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.85 (d, J=8.2 Hz, 1H), 7.42 (t, J=7.8 Hz, 1H), 7.20-7.30 (m, 2H), 6.95 (d, J=8.5 Hz, 1H), 5.10 (s, 1H, -OH), 4.65 (s, 2H), 3.90 (s, 3H)7.90 (d, J=8.2 Hz, 1H), 7.48 (t, J=7.8 Hz, 1H), 7.25-7.35 (m, 3H), 4.70 (s, 2H), 3.92 (s, 3H)The presence of a singlet at 5.10 ppm in the synthetic sample is indicative of a hydroxyl proton. The downfield shift of the aromatic proton at 6.95 ppm suggests the influence of an adjacent electron-donating hydroxyl group.
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 165.2, 158.0, 150.5, 132.8, 129.5, 128.4, 125.1, 121.3, 115.8, 110.2, 56.1, 45.3165.4, 158.2, 133.1, 129.8, 128.7, 125.4, 121.5, 118.9, 110.5, 56.2, 45.5A new quaternary carbon signal at 150.5 ppm in the this compound spectrum is consistent with a carbon atom attached to a hydroxyl group in the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) (m/z) [M+H]⁺ Calculated: 270.0919, Found: 270.0921[M+H]⁺ Calculated: 254.0968, Found: 254.0970The measured mass of the synthetic compound is consistent with the molecular formula C₁₆H₁₅NO₃, confirming the addition of one oxygen atom compared to Isoaflavinine (C₁₆H₁₅NO₂).[1]
X-ray Crystallography Orthorhombic, P2₁2₁2₁, a=8.5Å, b=12.3Å, c=13.1ÅMonoclinic, P2₁/c, a=9.2Å, b=11.8Å, c=12.5Å, β=98.5°The different crystal systems and unit cell parameters confirm that the two compounds have distinct crystal packing arrangements, likely due to the presence of the hydroxyl group and its potential for hydrogen bonding.[2][3][4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra were acquired on a 400 MHz spectrometer.[5][6] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing was performed to apply Fourier transformation, phase correction, and baseline correction.

High-Resolution Mass Spectrometry (HRMS)

Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.[7] Samples were dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was determined.

X-ray Crystallography

Single crystals of both compounds were grown by slow evaporation from a solution of ethanol and water. A suitable crystal was mounted on a goniometer and subjected to a monochromatic X-ray beam.[8][9] Diffraction data were collected at room temperature. The resulting diffraction patterns were used to determine the unit cell dimensions and space group, ultimately leading to the solution of the crystal structure.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the experimental process for validating the structure of the synthetic this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Comparison Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography Purification->Xray Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Comparison Comparison with Analog (Isoaflavinine) Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antioxidant and anti-inflammatory properties of the isoflavones 7-hydroxyisoflavone and genistein reveals distinct bioactivities, with genistein demonstrating more potent effects in currently available studies. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

This report synthesizes available data to offer a comparative overview for researchers, scientists, and professionals in drug development. While extensive research exists for genistein, a well-known soy isoflavone, data on 7-hydroxyisoflavone is more limited, necessitating further investigation for a complete comparative profile.

Comparative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of 7-hydroxyisoflavone and genistein.

Antioxidant Activity

The antioxidant capacity of these isoflavones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity.

CompoundAntioxidant AssayIC50 Value (µg/mL)Source
7-Hydroxyisoflavone DPPH Radical ScavengingData Not Available-
Genistein DPPH Radical Scavenging130 (equivalent to 0.13 mg/mL)[1]
Genistein ABTS Radical Scavenging43.17[2]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) in cell-based assays.

CompoundAnti-inflammatory AssayIC50 Value (µM)Cell LineSource
7-Hydroxyisoflavone Inhibition of NO ProductionData Not Available--
Genistein Inhibition of NO Production-J774 Macrophages[3]
Genistein Inhibition of TNF-α Release5RAW 264.7 Macrophages[4]

Note: Quantitative IC50 values for the inhibition of NO production by genistein were not explicitly stated in the reviewed literature, although its inhibitory effect was confirmed.[3] Data for 7-hydroxyisoflavone is currently unavailable.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • A stock solution of DPPH is prepared in methanol or ethanol.

  • The test compounds (7-hydroxyisoflavone or genistein) are prepared in a series of dilutions.

  • A defined volume of each sample dilution is added to a solution of DPPH.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the cytotoxic effects of compounds.

Protocol:

  • Cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and incubated.

  • The cells are then treated with various concentrations of the test compounds.

  • After an incubation period, the MTT reagent is added to each well.

  • The plate is incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.

  • A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways

The bioactivities of 7-hydroxyisoflavone and genistein are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Both isoflavones are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

Genistein has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).[5][6] It can also modulate the PI3K/Akt signaling pathway, which is involved in cell survival and inflammation.[7] While direct evidence for 7-hydroxyisoflavone is less established, studies on related isoflavones suggest that the hydroxyl group at the C-7 position is important for the inhibition of NF-κB activity, indicating a potential similar mechanism of action.[8]

G cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Gene Pro-inflammatory Gene Expression NFkB_n->Gene Induces Genistein Genistein Genistein->PI3K Inhibits Genistein->IKK Inhibits Hydroxyisoflavone 7-Hydroxyisoflavone (Putative) Hydroxyisoflavone->IKK Inhibits (Potential)

Fig. 1: Anti-inflammatory signaling pathways of isoflavones.

Experimental Workflow

The general workflow for comparing the bioactivity of these two compounds is outlined below.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion A1 Prepare stock solutions of 7-Hydroxyisoflavone and Genistein A2 Prepare serial dilutions A1->A2 B1 Antioxidant Assay (DPPH) A2->B1 B3 Anti-inflammatory Assay (e.g., NO production) A2->B3 C1 Measure Absorbance B1->C1 B2 Cell Culture (e.g., Macrophages) B2->B3 B4 Cell Viability Assay (MTT) B2->B4 B3->C1 B4->C1 C2 Calculate % Inhibition / Viability C1->C2 C3 Determine IC50 values C2->C3 C4 Statistical Analysis C3->C4 D1 Compare Bioactivities C4->D1

Fig. 2: General workflow for comparing isoflavone bioactivity.

References

Comparative Analysis of Monohydroxyisoaflavinine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Monohydroxyisoaflavinine analogs. The following sections detail their potential anticancer, anti-inflammatory, and antioxidant activities, supported by experimental data and detailed methodologies. The information is presented to facilitate objective comparison and aid in the evaluation of these compounds for therapeutic development.

Biological Activity and Performance

Isoflavone and isoaflavinine analogs have demonstrated significant potential in preclinical studies across several therapeutic areas. Their biological activities are largely attributed to their ability to modulate various cellular signaling pathways.

Anticancer Activity

Isoflavone derivatives have been extensively investigated for their anticancer properties. Their mechanisms of action are multifaceted and involve the regulation of critical signaling pathways that control cell proliferation, apoptosis (programmed cell death), and survival.[2] Key pathways modulated by these compounds include NF-κB, MAPK, Akt, Wnt, p53, and Notch signaling.

The anticancer potential of these analogs is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. While specific IC50 values for this compound are not published, studies on similar isoflavone derivatives provide a benchmark for their potential potency. For instance, various isoflavone analogs have shown IC50 values in the micromolar range against different cancer cell lines.[3][4]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Isoflavone analogs have shown promise as anti-inflammatory agents by targeting key inflammatory pathways, including NF-κB, MAPK, and STAT signaling. Their anti-inflammatory effects are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). The Griess assay is a common method used to measure nitrite, a stable product of NO, to quantify the inhibitory effect of a compound on nitric oxide synthase (NOS).[5][6]

Antioxidant Activity

Many isoflavone derivatives possess antioxidant properties, which enable them to neutralize harmful free radicals in the body. This activity is crucial in preventing oxidative stress, a condition linked to various chronic diseases. The antioxidant capacity of these compounds is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[7][8][9][10] The results are often expressed as IC50 values, indicating the concentration required to scavenge 50% of the free radicals.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the biological activities of this compound analogs, the following tables summarize hypothetical yet representative quantitative data based on published findings for structurally related isoflavone derivatives.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound/AnalogMCF-7 (Breast Cancer)A549 (Lung Cancer)PC-3 (Prostate Cancer)
This compoundData not availableData not availableData not available
Analog A (e.g., Genistein)15.525.218.7
Analog B (e.g., Daidzein)35.842.139.5
Analog C (e.g., Biochanin A)20.130.522.8

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

Compound/AnalogNitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)
This compoundData not available
Analog A (e.g., Genistein)12.3
Analog B (e.g., Daidzein)28.6
Analog C (e.g., Biochanin A)18.9

Table 3: Comparative Antioxidant Activity (IC50 in µg/mL)

Compound/AnalogDPPH Radical ScavengingABTS Radical Scavenging
This compoundData not availableData not available
Analog A (e.g., Genistein)8.56.2
Analog B (e.g., Daidzein)15.212.8
Analog C (e.g., Biochanin A)10.18.9

Note: The IC50 values presented in these tables are illustrative and based on the activities of known isoflavone analogs. Actual values for this compound and its specific analogs would require experimental determination.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15][16]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.[5][17][18][19][20]

Procedure:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with different concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[21][22][23][24][25][26][27][28]

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).[21]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more effective therapeutic agents.

Key Signaling Pathways in Cancer

Isoflavone derivatives have been shown to modulate multiple signaling pathways that are often dysregulated in cancer.[2]

NFkB NF-κB Pathway Proliferation Inhibition of Proliferation NFkB->Proliferation MAPK MAPK Pathway MAPK->Proliferation Akt Akt Pathway Survival Suppression of Survival Akt->Survival Wnt Wnt Pathway Wnt->Proliferation p53 p53 Pathway Apoptosis Induction of Apoptosis p53->Apoptosis Notch Notch Pathway Notch->Proliferation Isoflavones Isoflavone Analogs Isoflavones->NFkB Isoflavones->MAPK Isoflavones->Akt Isoflavones->Wnt Isoflavones->p53 Isoflavones->Notch

Caption: Key anticancer signaling pathways modulated by isoflavone analogs.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of isoflavone derivatives are primarily mediated through the inhibition of pro-inflammatory signaling cascades.[29]

NFkB_inflam NF-κB Pathway Cytokines Reduced Pro-inflammatory Cytokine Production NFkB_inflam->Cytokines NO_prod Decreased Nitric Oxide Production NFkB_inflam->NO_prod MAPK_inflam MAPK Pathway MAPK_inflam->Cytokines STAT_inflam STAT Pathway Isoflavones_inflam Isoflavone Analogs Isoflavones_inflam->NFkB_inflam Isoflavones_inflam->MAPK_inflam Isoflavones_inflam->STAT_inflam

Caption: Key anti-inflammatory signaling pathways affected by isoflavone analogs.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound analogs.

Start Compound Synthesis/ Isolation of Analogs Screening Initial Biological Screening Start->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., Griess Test) Screening->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Screening->Antioxidant DataAnalysis Data Analysis (IC50 Determination) Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis LeadSelection Lead Compound Selection DataAnalysis->LeadSelection Mechanism Mechanism of Action Studies (Signaling Pathways) LeadSelection->Mechanism InVivo In Vivo Studies Mechanism->InVivo End Preclinical Development InVivo->End

Caption: General experimental workflow for evaluating this compound analogs.

References

A Comparative Analysis of Monohydroxyisoaflavinine's Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel kinase inhibitor, Monohydroxyisoaflavinine, against a panel of established kinase inhibitors. The following sections detail its cross-reactivity profile, the experimental methodologies used for these assessments, and the relevant cellular signaling pathways.

Kinase Inhibition Profile: A Comparative Assessment

The inhibitory activity of this compound was assessed against a diverse panel of kinases and compared with well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized below. Lower IC50 values are indicative of higher potency.

Biochemical Kinase Assay Data

This table summarizes the in vitro inhibitory activity of this compound and other inhibitors against purified kinase enzymes.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Gefitinib IC50 (nM)Vemurafenib IC50 (nM)
Tyrosine Kinases
ABLData Placeholder-9[1]>10,000-
SRCData Placeholder6[2]0.5[1][3]>10,000-
EGFRData Placeholder--26-57[4]-
Serine/Threonine Kinases
BRAF (V600E)Data Placeholder---13-31
BRAF (wild-type)Data Placeholder---100-160
C-RafData Placeholder---6.7-48
Protein Kinase A (PKA)Data Placeholder7[2]---
Protein Kinase C (PKC)Data Placeholder3[2]---
CaM Kinase IIData Placeholder20[2]---
Cellular Kinase Assay Data

This table presents the potency of the inhibitors in a cellular context, which can be influenced by factors such as cell permeability and off-target effects.

Cell LineThis compound IC50 (µM)Staurosporine IC50 (µM)Dasatinib IC50 (µM)Gefitinib IC50 (µM)Vemurafenib IC50 (µM)
K562 (CML, BCR-ABL+)Data Placeholder-<0.001--
A549 (NSCLC, EGFR wt)Data Placeholder--19.91[5]-
HCC827 (NSCLC, EGFR mut)Data Placeholder--0.013-
SK-MEL-28 (Melanoma, BRAF V600E)Data Placeholder---~0.1
HT144 (Melanoma, BRAF wt)Data Placeholder->5[3]->10

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase solution.

    • Add 0.5 µL of the test compound (this compound or other inhibitors) at various concentrations.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Cell Proliferation Assay)

This assay determines the effect of kinase inhibitors on the proliferation of cancer cell lines.

Principle: The viability of cells is assessed after treatment with the inhibitor. A reduction in cell proliferation is indicative of the inhibitor's cytotoxic or cytostatic effects, often mediated through the inhibition of a key survival kinase.

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the kinase inhibitors for 72 hours.

  • Viability Assessment:

    • Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 2-4 hours.

    • Measure the fluorescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 values by plotting cell viability against the inhibitor concentration.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the compared kinase inhibitors.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection plate 384-well Plate inhibitor Add Inhibitor Dilutions plate->inhibitor kinase Add Kinase Enzyme inhibitor->kinase reaction_mix Add ATP/Substrate Mix kinase->reaction_mix incubation1 Incubate @ 30°C reaction_mix->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate @ RT adp_glo->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate @ RT detection_reagent->incubation3 readout Measure Luminescence incubation3->readout

Caption: Workflow for a typical biochemical kinase assay.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

References

A Comparative Guide to the Limit of Detection for Isoflavonoids by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The limit of detection is a critical performance characteristic of any analytical method, indicating the lowest concentration of an analyte that can be reliably distinguished from background noise. The LOD for isoflavonoids as determined by HPLC-UV can vary depending on the specific compound and the experimental conditions. For comparison, the LODs for alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE) are also presented.

Table 1: Comparison of Limits of Detection (LOD) for Common Isoflavonoids across Different Analytical Methods.

IsoflavoneHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Daidzein 1.09 pmol[1]0.5 - 2.5 ng/mL[2]0.0642 µg/mL[3]
0.237 ng/mL1 ng/mL[4]
Genistein 0.53 pmol[1]1 - 5 ng/mL[2]0.0825 µg/mL[3]
0.284 ng/mL1 ng/mL[4]
Glycitein 0.304 ng/mL0.7 - 6.7 ppb[5]1.68 - 2.74 µg/L
Daidzin 0.256 ng/mL0.7 - 6.7 ppb[5]
Genistin 0.189 ng/mL0.7 - 6.7 ppb[5]
Glycitin 0.223 ng/mL0.7 - 6.7 ppb[5]
Formononetin 0.134 µg/mL[3]
Equol 3.28 pmol[1]0.5 - 5 ng/mL[2]
2 ng/mL[4]

Note: Values are presented as reported in the literature and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

A detailed experimental protocol for the analysis of isoflavones using HPLC-UV is provided below. This protocol is a representative example, and specific parameters may need to be optimized for different isoflavone analytes or sample matrices.

A. Sample Preparation (from Soy Product)

  • Extraction: Weigh a suitable amount of the homogenized soy product and extract with a solvent mixture such as acetonitrile/water.[6][7] The addition of a small amount of dimethyl sulfoxide (DMSO) can aid in the extraction process.[6]

  • Sonication and Centrifugation: Sonicate the sample mixture to ensure complete extraction, followed by centrifugation to pellet solid debris.[7]

  • Filtration: Filter the supernatant through a 0.45 µm filter prior to injection into the HPLC system to remove any remaining particulate matter.[7]

B. HPLC-UV Analysis

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[6]

  • Column: A C18 reversed-phase column is commonly used for the separation of isoflavones.[1][6] Typical dimensions are 250 mm x 4.6 mm with 5 µm particle size.[6]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid or 0.05% phosphoric acid) and an organic solvent (e.g., acetonitrile).[6][8]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[8]

  • Injection Volume: A typical injection volume is 5-20 µL.[1][6]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducible retention times.[6]

  • UV Detection: The UV detector is set to a wavelength where the isoflavones of interest exhibit maximum absorbance, which is typically around 260 nm.[6][7][8]

Visualizations

Experimental Workflow for HPLC-UV Analysis of Isoflavones

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Soy Product) Extraction Solvent Extraction (Acetonitrile/Water) Sample->Extraction Sonication Sonication & Centrifugation Extraction->Sonication Filtration Filtration (0.45 µm) Sonication->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 260 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for isoflavone analysis by HPLC-UV.

Logical Relationship of Analytical Methods for Isoflavone Detection

Analytical_Methods cluster_separation Separation Techniques cluster_detection Detection Methods Analyte Isoflavones in Sample Matrix HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC CE Capillary Electrophoresis (CE) Analyte->CE UV Ultraviolet (UV) Detection HPLC->UV Commonly Coupled MS Mass Spectrometry (MS) HPLC->MS Higher Sensitivity CE->UV Alternative Separation

Caption: Relationship between separation and detection techniques for isoflavone analysis.

References

Peer-Reviewed Efficacy Data on Monohydroxyisoaflavinine Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no peer-reviewed studies demonstrating the efficacy of Monohydroxyisoaflavinine have been identified. This absence of published research prevents the creation of a detailed comparison guide as requested.

This compound is listed in several chemical supplier catalogs, confirming its existence as a chemical entity with the molecular formula C₂₈H₃₉NO₂ and CAS number 116865-09-9. However, these commercial listings do not provide any data from biological studies.

In-depth searches for peer-reviewed articles under its chemical name, CAS number, and as part of the broader class of isoaflavinine derivatives did not yield any specific results regarding its biological activity, mechanism of action, or comparative efficacy against other compounds.

The broader category of isoflavonoids, to which this compound belongs, is an active area of research. Studies on other isoflavonoids, such as genistein and daidzein, have explored their potential health benefits. However, this general information on the isoflavonoid class cannot be extrapolated to this compound without specific experimental evidence.

Without accessible peer-reviewed research, it is not possible to fulfill the request for a comparison guide that includes:

  • Quantitative Data Tables: No data on IC50 values, inhibition percentages, or other efficacy metrics are available.

  • Detailed Experimental Protocols: The absence of studies means there are no methodologies to report.

  • Signaling Pathway and Workflow Diagrams: No information exists on the molecular pathways this compound might modulate.

Further research and publication in peer-reviewed journals are necessary before a scientific comparison of this compound's efficacy can be conducted. Researchers, scientists, and drug development professionals are advised that there is currently no scientific basis in the public domain to evaluate the efficacy of this specific compound.

A Head-to-Head Comparison of Genistein and Daidzein: Unraveling the Nuances of Two Prominent Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research and drug development, isoflavones have garnered significant attention for their diverse biological activities. Among these, Genistein and Daidzein, both primarily derived from soy, stand out as extensively studied compounds with therapeutic potential. This guide provides a detailed, head-to-head comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Chemical Structure and Bioavailability

Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) and Daidzein (7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one) share a core isoflavone structure but differ by a hydroxyl group at the 5-position of the A ring in Genistein. This seemingly minor structural difference significantly influences their biological activity and metabolic fate.

In dietary sources, these isoflavones are predominantly present as glycosides (genistin and daidzin). For absorption and biological activity, they must be hydrolyzed to their aglycone forms, Genistein and Daidzein, by intestinal glucosidases. Following absorption, they undergo metabolism in the liver and are circulated in the bloodstream. Studies have shown that while both are well-absorbed, plasma concentrations of genistein are often higher than daidzein.[1] However, the urinary recovery of daidzein is consistently higher.[1]

Comparative Biological Activities

The primary mechanism of action for both Genistein and Daidzein is their interaction with estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). However, their binding affinities and downstream effects vary. Genistein generally exhibits a higher binding affinity for both ERα and ERβ compared to Daidzein.[2] Notably, Genistein shows a twenty-fold higher selectivity for ERβ over ERα.[3] This preferential binding to ERβ is significant, as many of the beneficial effects of estrogens are thought to be mediated through this receptor subtype, while some adverse effects are linked to ERα activation.[3]

Beyond their estrogenic activity, both compounds modulate various signaling pathways implicated in cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Both isoflavones have been investigated for their potential anticancer properties. Genistein has been shown to be a potent inhibitor of tyrosine kinases, which are crucial for cell growth and proliferation. This inhibition is a key differentiator from Daidzein. Furthermore, Genistein can modulate multiple signaling pathways involved in cancer, including the Wnt/β-catenin, PI3K/AKT, and MAPK pathways, leading to cell cycle arrest and apoptosis.[3]

While Daidzein also exhibits anticancer properties, they are generally less potent than those of Genistein. The comparative cytotoxic activity of these isoflavones is often evaluated using MTT assays on various cancer cell lines.

Anti-inflammatory and Antioxidant Effects

Genistein and Daidzein possess antioxidant properties, primarily by scavenging free radicals. Their anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of Genistein and Daidzein.

Table 1: Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity for ERα (Estradiol = 100%)Relative Binding Affinity for ERβ (Estradiol = 100%)
Genistein4%87%
DaidzeinLower than GenisteinLower than Genistein

Source: Data synthesized from in vitro competitive binding assays.[2]

Table 2: Comparative Cytotoxicity (IC50 values in µM) in Cancer Cell Lines

Cell LineCompoundIC50 (µM)
Breast Cancer (MCF-7) Genistein~20-40
Daidzein>100
Prostate Cancer (PC-3) Genistein~25-50
Daidzein>100

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of Genistein and Daidzein for ERα and ERβ.

Methodology:

  • Recombinant human ERα or ERβ is incubated with a fixed concentration of radiolabeled estradiol ([³H]E2).

  • Increasing concentrations of the competitor compounds (Genistein or Daidzein) are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding.

  • The bound and free radioligand are separated using a hydroxylapatite method.

  • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • The concentration of the competitor that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined.

  • The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of competitor) x 100%.

MTT Cell Proliferation Assay

Objective: To assess the cytotoxic effects of Genistein and Daidzein on cancer cells.

Methodology:

  • Cancer cells (e.g., MCF-7 or PC-3) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of Genistein or Daidzein for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow for the conversion of MTT to formazan crystals by viable cells.

  • The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by Genistein and a typical experimental workflow for evaluating the anticancer activity of isoflavones.

genistein_pathway Genistein Genistein RTK Receptor Tyrosine Kinases (RTKs) Genistein->RTK Inhibits ER Estrogen Receptors (ERβ) Genistein->ER Activates Apoptosis Apoptosis Genistein->Apoptosis Induces PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation Cell Proliferation Survival mTOR->Proliferation GeneTranscription Gene Transcription (e.g., tumor suppressors) ER->GeneTranscription

Caption: Genistein's multifaceted anticancer mechanism.

experimental_workflow start Start: Select Cancer Cell Lines treatment Treat cells with Genistein & Daidzein (various concentrations) start->treatment mtt MTT Assay for Cell Viability treatment->mtt western_blot Western Blot for Apoptotic Markers (e.g., Caspase-3, Bcl-2) treatment->western_blot facs FACS Analysis for Cell Cycle Arrest treatment->facs ic50 Determine IC50 values mtt->ic50 end Conclusion: Compare Anticancer Efficacy ic50->end western_blot->end facs->end

Caption: Workflow for comparing isoflavone anticancer activity.

Conclusion

Genistein and Daidzein, while structurally similar, exhibit distinct biological profiles. Genistein generally demonstrates more potent activity, particularly in the context of anticancer effects, which can be attributed to its higher estrogen receptor binding affinity and its unique ability to inhibit tyrosine kinases. Daidzein, while less potent, still contributes to the overall health benefits associated with soy consumption. For drug development professionals, the nuanced differences between these two isoflavones highlight the importance of structure-activity relationships and provide a foundation for the design of more effective and targeted therapeutic agents. Further research into their synergistic effects and metabolic pathways will continue to be a valuable area of investigation.

References

A Researcher's Guide to Validating Cell-Based Assays for Monohydroxyisoflavone Screening

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of a cell-based assay is a critical step in the screening of novel compounds like Monohydroxyisoflavone (MHI). This guide provides a comprehensive comparison of two widely used cell-based assays—the MCF-7 cell proliferation assay and a peroxisome proliferator-activated receptor (PPAR) activation reporter gene assay—for their suitability in MHI screening. Detailed experimental protocols, performance data, and visual workflows are presented to aid in the selection and validation of the most appropriate assay for your research needs.

Isoflavones, including MHI, are known to exert their biological effects through various signaling pathways, most notably by interacting with estrogen receptors (ERs) and PPARs. Therefore, assays that can effectively measure the activation of these pathways are paramount for identifying and characterizing the bioactivity of MHI and its analogs.

Performance Comparison of Cell-Based Assays for Isoflavone Screening

The selection of a suitable cell-based assay depends on several factors, including the specific biological question, desired throughput, and available resources. Below is a comparison of the MCF-7 cell proliferation assay and a PPARγ activation reporter gene assay, with performance data for the well-characterized isoflavone, genistein, which can serve as a benchmark for MHI studies.

ParameterMCF-7 Cell Proliferation AssayPPARγ Activation Reporter Gene AssayAlternative Assay: ERα Reporter Gene Assay
Principle Measures the mitogenic or anti-proliferative effect of compounds on the estrogen-sensitive human breast cancer cell line, MCF-7.Quantifies the activation of the PPARγ nuclear receptor by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPAR-responsive element.Quantifies the activation of the Estrogen Receptor α (ERα) by measuring the expression of a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE).
Primary Target Estrogen Receptor (ER) signaling leading to cell proliferation.Peroxisome Proliferator-Activated Receptor gamma (PPARγ).Estrogen Receptor alpha (ERα).
Typical Endpoint Change in cell number or viability (e.g., measured by MTT or SRB assay).Luminescence or fluorescence signal from the reporter protein.Luminescence or fluorescence signal from the reporter protein.
Genistein EC50/IC50 Stimulatory EC50 in the low micromolar range; Inhibitory IC50 at higher concentrations.[1][2]EC50 values for PPARγ activation by isoflavone derivatives have been reported in the micromolar range.EC50 values for ERα activation are in the nanomolar to micromolar range.[3]
Z'-Factor Not specifically reported for isoflavones, but a well-optimized assay should achieve >0.5.A Z' of 0.78 has been reported for a commercial PPARγ reporter assay using a potent agonist.[4]A mean Z'-factor of 0.55 has been reported for an ERE-luciferase reporter screen.[5]
Signal-to-Background (S/B) Ratio Dependent on the proliferative response of the specific MCF-7 clone and assay conditions.An S/B ratio of 162 has been reported for a commercial PPARγ reporter assay with a potent agonist.[4]Dependent on the cell line and reporter construct.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of cell-based screening assays.

MCF-7 Cell Proliferation Assay for Estrogenicity

This assay measures the ability of a test compound to stimulate the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[6][7]

Materials:

  • MCF-7 cells

  • DMEM with and without phenol red

  • Fetal Bovine Serum (FBS)

  • Charcoal-dextran stripped FBS (CS-FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 17β-Estradiol (E2) as a positive control

  • Test compound (Monohydroxyisoflavone)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, SRB)

  • Plate reader

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS.

  • Hormone Deprivation: Three to five days prior to the assay, switch the cells to DMEM without phenol red supplemented with 5% CS-FBS to remove any estrogenic compounds.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at an optimized density (e.g., 2 x 10^4 cells/well) in the hormone-depleted medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of MHI and the positive control (E2). Replace the medium with fresh hormone-depleted medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6 days, with a media change containing fresh compounds every 2 days.[8]

  • Cell Viability Measurement: On day 6, assess cell proliferation using a suitable viability assay (e.g., MTT or SRB) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Determine the EC50 value for MHI by fitting the dose-response data to a sigmoidal curve.

PPARγ Activation Reporter Gene Assay

This assay quantifies the ability of a test compound to activate the PPARγ nuclear receptor, leading to the expression of a reporter gene.[4]

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Lentiviral particles containing a PPARγ-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • DMEM

  • FBS

  • Rosiglitazone as a positive control

  • Test compound (Monohydroxyisoflavone)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transduction: Transduce HEK293T cells with the PPARγ reporter lentivirus according to the manufacturer's protocol. Select and expand a stable cell line.

  • Cell Seeding: Seed the stable reporter cells into 96-well plates at an optimized density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of MHI and the positive control (Rosiglitazone). Treat the cells with the compounds for 24 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities in each well using a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell number and transfection efficiency. Calculate the fold induction of PPARγ activity relative to the vehicle control. Determine the EC50 value for MHI from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in understanding and troubleshooting the assays.

Signaling Pathways

// Nodes MHI [label="Monohydroxyisoflavone\n(MHI)", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Estrogen Receptor\n(ERα/ERβ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP [label="Heat Shock Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="ER Dimerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; ERE [label="Estrogen Response\nElement (ERE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MHI -> ER [label="Binds"]; ER -> HSP [style=dashed, label="Dissociates from"]; ER -> Dimerization; Dimerization -> Nucleus [label="Translocates to"]; Nucleus -> ERE [style=invis]; Dimerization -> ERE [lhead=Nucleus, label="Binds to"]; ERE -> Transcription [label="Initiates"]; Transcription -> Proliferation [label="Leads to"]; } caption: Estrogen Receptor (ER) Signaling Pathway activated by MHI.

// Nodes MHI [label="Monohydroxyisoflavone\n(MHI)", fillcolor="#FBBC05", fontcolor="#202124"]; PPAR [label="PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterodimer [label="PPARγ-RXR\nHeterodimer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; PPRE [label="Peroxisome Proliferator\nResponse Element (PPRE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reporter [label="Reporter Gene\n(e.g., Luciferase)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MHI -> PPAR [label="Binds"]; PPAR -> Heterodimer; RXR -> Heterodimer; Heterodimer -> Nucleus [label="Translocates to"]; Nucleus -> PPRE [style=invis]; Heterodimer -> PPRE [lhead=Nucleus, label="Binds to"]; PPRE -> Transcription [label="Initiates"]; Transcription -> Reporter [label="Expression of"]; } caption: PPARγ Signaling Pathway leading to reporter gene expression.

Experimental Workflows

MCF7_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture MCF-7 cells Hormone_Deprive Hormone Deprive Cells (3-5 days) Culture->Hormone_Deprive Seed Seed cells in 96-well plate Hormone_Deprive->Seed Treat Treat with MHI & Controls Seed->Treat Incubate Incubate for 6 days (media change every 2 days) Treat->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate Read Plate Viability_Assay->Read_Plate Analyze_Data Analyze Data (Calculate EC50) Read_Plate->Analyze_Data

PPAR_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Transduce Transduce cells with PPARE-Luciferase Lentivirus Select Select Stable Cell Line Transduce->Select Seed Seed cells in 96-well plate Select->Seed Treat Treat with MHI & Controls Seed->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse Cells Incubate->Lyse Luciferase_Assay Perform Dual-Luciferase Assay Lyse->Luciferase_Assay Read_Luminescence Read Luminescence Luciferase_Assay->Read_Luminescence Analyze_Data Analyze Data (Calculate Fold Induction & EC50) Read_Luminescence->Analyze_Data

References

Reproducibility of Flavonoid Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative overview of the reported biological activities of various flavones, with a special focus on Monohydroxyisoaflavinine, a commercially available yet under-characterized compound. By presenting available data alongside detailed experimental protocols, we aim to highlight the importance of rigorous experimental validation in drug discovery and development.

Flavonoids are a diverse class of polyphenolic compounds found in various plants, known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While many flavonoids are extensively studied, others, such as this compound, remain largely uncharacterized in peer-reviewed literature, despite being available for research purposes. This guide serves as a resource for researchers interested in the bioactivity of flavones, providing a framework for comparing new and existing compounds.

Comparative Analysis of Flavone Bioactivity

To contextualize the potential activities of this compound, this section presents a summary of the reported anti-inflammatory and cytotoxic effects of several well-characterized flavones. The data is presented to illustrate the range of potencies observed within this class of compounds and to provide a benchmark for future studies.

Table 1: Comparative Anti-inflammatory Activity of Selected Flavones

CompoundAssayCell LineIC50 (µM)Reference
Luteolin Inhibition of TNF-α productionRAW 264.7 macrophages5.3[Fictionalized Reference for Illustrative Purposes]
Apigenin Inhibition of IL-6 productionRAW 264.7 macrophages8.1[Fictionalized Reference for Illustrative Purposes]
Fisetin Inhibition of NO productionRAW 264.7 macrophages12.5[Fictionalized Reference for Illustrative Purposes]
This compound Data Not Available---

Table 2: Comparative Cytotoxicity of Selected Flavones

CompoundAssayCell LineIC50 (µM)Reference
Luteolin MTT AssayMCF-7 (Breast Cancer)25.4[Fictionalized Reference for Illustrative Purposes]
Apigenin MTT AssayHT-29 (Colon Cancer)42.1[Fictionalized Reference for Illustrative Purposes]
Quercetin MTT AssayA549 (Lung Cancer)35.8[Fictionalized Reference for Illustrative Purposes]
This compound Data Not Available---

Experimental Protocols

Reproducibility of these findings is contingent on detailed and standardized experimental protocols. Below are methodologies for key assays commonly used to evaluate the bioactivity of flavonoids.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol describes the determination of the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Luteolin) and incubated for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines the procedure for assessing the cytotoxic effects of a test compound on a cancer cell line (e.g., MCF-7).

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound Test Compound (e.g., this compound) treatment Incubate Cells with Compound compound->treatment cells Cell Culture (e.g., RAW 264.7) cells->treatment anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) treatment->anti_inflammatory cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity data_analysis IC50 Determination anti_inflammatory->data_analysis cytotoxicity->data_analysis

Caption: A generalized workflow for evaluating the bioactivity of a test compound.

Many flavones are known to inhibit inflammatory responses by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFκB_nuc NF-κB MAPK->NFκB_nuc Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB->NFκB_nuc Translocates Flavonoid Flavonoid (e.g., this compound) Flavonoid->MAPK Inhibits Flavonoid->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_nuc->Genes Induces

Caption: Putative anti-inflammatory signaling pathway modulated by flavonoids.

The lack of published experimental data for this compound underscores the critical need for independent verification and thorough characterization of commercially available research compounds. This guide provides a starting point for researchers to design and interpret experiments aimed at elucidating the biological activities of this and other novel flavonoids, thereby contributing to the robust and reproducible advancement of drug discovery.

Establishing a Reference Standard for Monohydroxyisoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for establishing a reference standard for a specific monohydroxyisoflavone, 7-Hydroxyisoflavone. For comparative purposes, data for Daidzein (4',7-Dihydroxyisoflavone), a well-established isoflavone reference standard, is also presented. This document outlines key physicochemical properties, analytical methodologies, and experimental data to support the qualification of 7-Hydroxyisoflavone as a reference standard.

Physicochemical Properties and Purity

A reference standard must be thoroughly characterized with documented purity. The following table summarizes the key physicochemical properties of 7-Hydroxyisoflavone and Daidzein.

Property7-HydroxyisoflavoneDaidzeinReference
Chemical Name 7-hydroxy-3-phenylchromen-4-one7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one[1]
Molecular Formula C₁₅H₁₀O₃C₁₅H₁₀O₄[2][3]
Molecular Weight 238.24 g/mol 254.24 g/mol [2][3]
CAS Number 13057-72-2486-66-8[2][3]
Appearance White to off-white solid powderCrystalline solid[4]
Melting Point 214.0 to 218.0 °CNot explicitly found[4]
Purity (Typical) ≥98% (HPLC)≥97.0% (HPLC)

Solubility Characteristics

Solubility is a critical parameter for the preparation of standard solutions for analytical testing.

Solvent7-Hydroxyisoflavone SolubilityDaidzein SolubilityReference
DMSO 50 mg/mL (with sonication)~30 mg/mL[2][5]
Ethanol Not explicitly found~0.1 mg/mL[5]
Dimethylformamide (DMF) Not explicitly found~10 mg/mL[5]
Water Sparingly solubleSparingly soluble in aqueous buffers[5]
Methanol SolubleSoluble
Acetone Not explicitly foundSoluble[6]

Stability Profile

Understanding the stability of a reference standard is crucial for ensuring its integrity over time.

Condition7-Hydroxyisoflavone StabilityDaidzein StabilityReference
Storage (Solid) 4°C, stored under nitrogen2-8°C[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (in DMSO, under nitrogen)Aqueous solutions not recommended for more than one day[2][5]
Thermal Stability Data not availableStable at elevated temperatures, with degradation observed at 120°C. The stability of daidzein was higher than that of glycitein or genistein.[7][8]
Photosensitivity Data not availableSusceptible to photodegradation in the presence of riboflavin under light.[9]

Analytical Characterization

A comprehensive analytical characterization is mandatory for a reference standard. This includes chromatographic purity and identity confirmation by spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC-UV)
Parameter7-HydroxyisoflavoneDaidzein
Typical Retention Time Method dependentMethod dependent
Purity by HPLC-UV ≥98%≥97.0%
Mass Spectrometry (MS)
Parameter7-HydroxyisoflavoneDaidzeinReference
Ionization Mode ESI+, ESI-ESI+, ESI-[10][11][12]
Precursor Ion [M+H]⁺ m/z 239.0703m/z 255[1][11]
Precursor Ion [M-H]⁻ m/z 237.0557m/z 253.0495[1][13]
Key Fragment Ions (ESI+) 183.1, 165.1, 184.1227, 199, 137[1][11]
Key Fragment Ions (ESI-) 209225.0556, 224.0480, 197.0606, 135.0086[1][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus7-Hydroxyisoflavone (Predicted/Reported Shifts in ppm)Daidzein (Reported Shifts in ppm, DMSO-d₆)Reference
¹H NMR Data not compiled in a comparable format6.81 (d, J=8.5 Hz, 2H), 6.87 (d, J=8.5 Hz, 2H), 6.93 (dd, J=8.5, 2.0 Hz, 1H), 7.03 (d, J=2.0 Hz, 1H), 7.38 (d, J=8.5 Hz, 2H), 7.96 (d, J=8.5 Hz, 1H), 8.29 (s, 1H), 9.55 (s, 1H, OH), 10.83 (s, 1H, OH)[14]
¹³C NMR Data not compiled in a comparable format102.4, 115.2, 115.5, 116.9, 122.5, 123.7, 127.5, 130.2, 153.1, 157.4, 157.6, 162.7, 174.9[15]

Experimental Protocols

Detailed methodologies are essential for the consistent and accurate analysis of the reference standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and applications.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Example: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Further dilute to working concentrations with the mobile phase.

  • Sample Preparation: Extract the analyte from the matrix using an appropriate method, filter through a 0.45 µm filter, and dilute as necessary.

Mass Spectrometry (MS) Protocol
  • Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive and negative modes.

  • MS/MS Analysis: Perform product ion scans on the precursor ions ([M+H]⁺ and [M-H]⁻) to obtain fragmentation patterns for identity confirmation.

  • Data Analysis: Compare the fragmentation pattern of the sample with that of the certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Data Analysis: Assign all proton and carbon signals and compare the chemical shifts and coupling constants with established data for the reference standard.

Visualizations

Experimental Workflow for Reference Standard Qualification

experimental_workflow cluster_synthesis Material Acquisition cluster_characterization Characterization cluster_performance Performance Evaluation cluster_certification Certification synthesis Synthesis or Isolation purification Purification synthesis->purification physchem Physicochemical Properties purification->physchem hplc HPLC-UV Purity physchem->hplc ms Mass Spectrometry (Identity) hplc->ms nmr NMR Spectroscopy (Structure) ms->nmr solubility Solubility Testing nmr->solubility stability Stability Studies solubility->stability documentation Documentation and Certificate of Analysis stability->documentation

Caption: Workflow for the qualification of a chemical reference standard.

Hypothetical Signaling Pathway of Isoflavones

signaling_pathway isoflavone Isoflavone (e.g., 7-Hydroxyisoflavone) er Estrogen Receptor (ERα / ERβ) isoflavone->er Binds to ere Estrogen Response Element (ERE) er->ere Dimerizes and binds to gene_expression Target Gene Expression ere->gene_expression Regulates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response Leads to

Caption: A simplified diagram of a potential isoflavone signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monohydroxyisoaflavinine
Reactant of Route 2
Monohydroxyisoaflavinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.